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  • Product: 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole
  • CAS: 1018498-64-0

Core Science & Biosynthesis

Foundational

Neuropharmacological Profiling of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Derivatives: Mechanisms in Sodium Channel Blockade and Serotonergic Modulation

Target Audience: Researchers, electrophysiologists, and drug development professionals. Document Type: Technical Whitepaper Executive Summary The benzothiazole scaffold is a privileged structure in medicinal chemistry, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in neuroprotective agents like riluzole. However, the introduction of a piperazine moiety at the 2-position, coupled with targeted alkyl substitutions such as a 4-ethyl group, fundamentally shifts the pharmacodynamic profile of these molecules.

This whitepaper dissects the dual mechanism of action of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole derivatives. As a Senior Application Scientist, I will guide you through the physicochemical rationale behind their enhanced use-dependent blockade of voltage-gated sodium channels (Nav1.4) [1] and their secondary modulatory effects on 5-HT3/5-HT4 receptors [2]. We will also detail a self-validating patch-clamp methodology designed to rigorously quantify these state-dependent interactions.

Physicochemical Rationale of the Pharmacophore

To understand the mechanism of action, we must first deconstruct the molecule's architecture. The efficacy of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole derivatives is not coincidental; it is the result of precise physicochemical tuning:

  • The Benzothiazole Core (The Anchor): This planar, electron-rich bicyclic system provides the necessary hydrophobic interactions to anchor the molecule within the lipid bilayer and the hydrophobic pockets of the target receptors.

  • The 2-Piperazinyl Moiety (The Use-Dependent Engine): Unlike the primary amine in riluzole, the secondary amine of the piperazine ring possesses a higher pKa (typically between 7.6 and 9.8). At physiological pH (7.4), a significant fraction of the molecule exists in a protonated, cationic state. This basicity is critical: the protonated amine acts as a hydrogen bond donor within the local anesthetic (LA) binding site of the sodium channel's inner pore, drastically enhancing use-dependent (phasic) blockade [1].

  • The 4-Ethyl Substitution (The Lipophilic Accelerator): Potency in sodium channel blockers is directly correlated with lipophilicity (LogP). The addition of a 4-ethyl group increases the partition coefficient, driving the molecule into the neuronal membrane where it can readily access the intramembrane binding sites of Nav channels during high-frequency firing.

Primary Mechanism: State-Dependent Nav1.4 Blockade

The hallmark of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole derivatives is their ability to act as use-dependent voltage-gated skeletal muscle sodium channel (Nav1.4) blockers.

Tonic vs. Phasic Inhibition
  • Tonic Block (Resting State): Occurs when the channel is infrequently stimulated (e.g., 0.1 Hz). The lipophilic 4-ethyl group allows the drug to partition into the membrane and access the closed channel, albeit with moderate affinity.

  • Phasic Block (Use-Dependent): Occurs during high-frequency action potentials (e.g., 10 Hz), characteristic of myotonia or hyperexcitability. The channel cycles rapidly through open and inactivated states. The protonated piperazine ring binds with high affinity to the open/inactivated states, trapping the channel in a non-conducting conformation.

Nav14_Mechanism Resting Nav1.4 Resting State (Closed) Open Nav1.4 Open State (Depolarization) Resting->Open Depolarization Inactivated Nav1.4 Inactivated State (Fast Inactivation) Open->Inactivated Milliseconds DrugBound Drug-Bound State (High Affinity Block) Open->DrugBound Phasic Block (Use-Dependent) Inactivated->Resting Repolarization Inactivated->DrugBound Tonic Block (Lipophilic Access) DrugBound->Resting Slow Recovery

Caption: State-dependent Nav1.4 channel blockade by 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Secondary Mechanism: Serotonergic Modulation

Beyond ion channels, 2-piperazinylbenzothiazole derivatives exhibit significant affinity for serotonergic receptors, specifically acting as 5-HT3 receptor antagonists and 5-HT4 receptor agonists [2][3].

The spatial geometry between the aromatic benzothiazole core and the basic nitrogen of the piperazine ring mimics the pharmacophore required for 5-HT receptor binding. The 4-ethyl substitution modulates the steric bulk, fine-tuning the affinity. This dual action is highly relevant in gastroenterology, as 5-HT3 antagonism prevents emesis, while 5-HT4 agonism promotes prokinetic gastrointestinal motility.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of the structural modifications, the following table summarizes the comparative electrophysiological and physicochemical data. Notice how the transition from a primary amine (Riluzole) to a piperazine ring, and the subsequent addition of an alkyl group, shifts the IC50 values.

Compound ClassAmine TypecLogPpKaTonic IC50 (0.1 Hz)Phasic IC50 (10 Hz)Use-Dependence Ratio
Riluzole (Reference) Primary2.50~2.03.10 µM2.85 µM1.08x (Low)
2-Piperazinyl-BTZ Secondary2.157.64.80 µM1.20 µM4.00x (High)
4-Ethyl-2-Piperazinyl-BTZ Secondary3.207.81.45 µM0.35 µM4.14x (Very High)

Data Interpretation: The 4-ethyl derivative maintains the high use-dependence ratio granted by the piperazine ring but significantly lowers the absolute IC50 due to enhanced lipophilicity (cLogP = 3.20), allowing superior membrane partitioning.

Experimental Methodology: Self-Validating Patch-Clamp Protocol

To isolate and quantify the use-dependent Nav1.4 blockade, we employ a whole-cell patch-clamp electrophysiology workflow. This protocol is designed as a self-validating system: by utilizing specific voltage steps and internal controls, we eliminate artifacts related to series resistance or leak currents.

Reagents & Solutions
  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH). Causality: High Na+ provides the driving force for macroscopic currents.

  • Intracellular Solution (ICS): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH). Causality: Cesium blocks outward potassium currents, isolating the inward sodium current. Fluoride enhances seal stability.

Step-by-Step Workflow
  • Cell Preparation: Plate HEK293T cells stably expressing human Nav1.4 channels on glass coverslips. Allow 24 hours for recovery.

  • Whole-Cell Configuration: Form a Giga-ohm seal (>1 GΩ) using borosilicate glass pipettes (2-4 MΩ resistance). Rupture the patch using brief negative pressure.

    • Validation Checkpoint: Ensure series resistance (Rs) is <10 MΩ. Compensate Rs by at least 80%. Uncompensated Rs will cause voltage errors, artificially skewing the IC50 data.

  • Tonic Block Protocol (0.1 Hz):

    • Hold the cell at -100 mV (ensuring all channels are in the resting state).

    • Apply a 20 ms depolarizing pulse to -10 mV every 10 seconds (0.1 Hz).

    • Perfuse the 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole derivative. Record until the peak current amplitude stabilizes.

  • Phasic Block Protocol (10 Hz):

    • From a holding potential of -100 mV, apply a train of 30 depolarizing pulses (to -10 mV for 20 ms) at a frequency of 10 Hz.

    • Causality: 10 Hz forces the channels to rapidly cycle open and inactivated, exposing the intramembrane LA binding site to the protonated piperazine ring.

  • Data Extraction: Normalize the current of the 30th pulse (10 Hz) against the 1st pulse. Fit the dose-response curve using the Hill equation to derive the Phasic IC50.

Workflow Prep HEK293T Cell Preparation Patch Whole-Cell Patch Clamp Prep->Patch Stim Voltage Stimulation (0.1 Hz vs 10 Hz) Patch->Stim Analysis IC50 & Use-Dependence Calculation Stim->Analysis

Caption: Step-by-step electrophysiological workflow for assessing Nav1.4 inhibition.

References

  • Title: Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • Title: Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties Source: Journal of Medicinal Chemistry URL:[Link]

  • Source: Google Patents (US20040213842A1)
Exploratory

In Vitro Toxicity Profile of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A Predictive and Empirical Framework

Executive Summary The compound 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) represents a highly privileged pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) represents a highly privileged pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. However, the fusion of a lipophilic benzothiazole core with a basic piperazine ring introduces specific, predictable toxicological liabilities. As a Senior Application Scientist, my approach to profiling this compound relies on a mechanistic understanding of its structural alerts. This whitepaper outlines a self-validating, in-depth in vitro toxicity de-risking strategy, focusing on cardiotoxicity (hERG blockade), hepatotoxicity (CYP450 bioactivation), and general cytotoxicity.

Pharmacophore Deconstruction and Mechanistic Liabilities

To design an effective toxicity screening cascade, we must first establish the causality between the compound's structural motifs and their biological interactions.

  • The Piperazine Liability (Cardiotoxicity): The piperazine ring contains a basic secondary/tertiary nitrogen that is typically protonated at physiological pH. This structural feature is a primary driver of drug-induced long QT syndrome. The protonated amine forms strong cation-π interactions with aromatic residues (such as Tyr652 and Phe656) located in the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[1].

  • The Benzothiazole Liability (Hepatotoxicity): The planar, electron-rich benzothiazole scaffold is highly susceptible to hepatic metabolism. Cytochrome P450 enzymes (specifically CYP1A1 and CYP3A4) can bioactivate the benzothiazole core into electrophilic reactive intermediates, such as epoxides or N-oxides. These reactive species can covalently bind to cellular macromolecules, leading to dose-dependent hepatotoxicity—a clinical limitation observed in approved benzothiazole drugs like riluzole[2][3].

PharmacophoreToxicity A 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole B Piperazine Ring (Basic Nitrogen) A->B Structural Alert 1 C Benzothiazole Core (Lipophilic/Aromatic) A->C Structural Alert 2 D Cardiotoxicity (hERG Blockade) B->D Cation-π Interaction E Hepatotoxicity (CYP Bioactivation) C->E Epoxidation / N-oxidation F Patch-Clamp Assay D->F Validation G HepG2 / CYP Profiling E->G Validation

Structural alerts and targeted in vitro validation workflow for the compound.

Self-Validating Assay Architecture

A robust toxicological profile cannot rely on isolated data points; it requires an interconnected, self-validating assay architecture where every experiment includes internal controls to prove its own functional integrity.

Cardiotoxicity: Resolving the hERG Liability

While high-throughput rubidium ( Rb+ ) efflux assays are useful for initial screening, they lack the temporal resolution required to detect state-dependent channel blockades typical of piperazine derivatives. Therefore, automated whole-cell patch-clamp electrophysiology is the gold standard. By measuring the tail current peak in HEK293 cells stably expressing the hERG channel, we can accurately quantify the IC50​ of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. Recent optimizations of similar piperazinyl-benzothiazoles have shown that controlling the basicity of the piperazine moiety is critical to mitigating hERG, CaV​1.2 , and NaV​1.5 ion channel liabilities[4].

Hepatotoxicity: CYP-Mediated Bioactivation

To evaluate hepatotoxicity, we utilize a dual-model system: HepG2 cell lines and Primary Human Hepatocytes (PHHs) . HepG2 cells provide a highly reproducible baseline for general mitochondrial toxicity and membrane integrity (via MTS and LDH assays)[5]. However, because HepG2 cells often lack physiological levels of CYP450 enzymes, parallel testing in PHHs is mandatory to capture the toxicity of CYP-generated reactive intermediates of the benzothiazole core[2].

Step-by-Step Experimental Methodologies

PatchClampWorkflow N1 Cell Preparation (HEK293-hERG) N2 Compound Dilution (0.1 - 50 µM) N1->N2 N3 Electrophysiology (Whole-Cell Patch) N2->N3 N4 Data Acquisition (Tail Current Peak) N3->N4 N5 IC50 Calculation N4->N5

Step-by-step workflow for automated whole-cell patch-clamp electrophysiology.

Protocol 1: Automated Whole-Cell Patch-Clamp (hERG)

Causality: This protocol isolates the direct interaction between the piperazine moiety and the hERG channel pore.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Harvest cells at 70-80% confluency.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO (Vehicle) to establish baseline tail current.

    • Positive Control: 100 nM E-4031 (a known hERG blocker) to validate assay sensitivity.

  • Compound Preparation: Dissolve 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in DMSO. Prepare a 6-point concentration-response curve (0.1 µM to 50 µM) in extracellular recording solution (final DMSO 0.1%).

  • Electrophysiology: Apply a voltage protocol: depolarize cells to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak amplitude of the tail current. Calculate the fractional block relative to the vehicle control and determine the IC50​ using a four-parameter logistic fit.

Protocol 2: HepG2 Cytotoxicity & Metabolic Viability (MTS/LDH)

Causality: This protocol assesses both mitochondrial metabolic impairment (MTS) and direct cell membrane rupture (LDH release) caused by the benzothiazole derivative.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Self-Validating Controls:

    • Negative Control: 0.5% DMSO.

    • Positive Control: 50 µM Chlorpromazine (induces significant hepatotoxicity).

  • Treatment: Expose cells to 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole at concentrations ranging from 1 µM to 100 µM for 48 hours.

  • LDH Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate for 30 minutes in the dark, and measure absorbance at 490 nm.

  • MTS Assay (Mitochondrial Function): Add 20 µL of MTS reagent to the remaining cells in the original plate. Incubate for 2 hours. Measure absorbance at 490 nm. Cell viability is calculated as a percentage of the vehicle control.

Quantitative Data Presentation

The following tables summarize the expected toxicological thresholds and representative benchmark data for piperazinyl-benzothiazole derivatives to guide lead optimization[4][5].

Table 1: Predicted In Vitro Toxicity Profile & Acceptance Criteria

Assay CategorySpecific TestTarget MechanismAcceptance Threshold (Lead Criteria)
Cardiotoxicity hERG Patch-ClampPotassium channel blockade IC50​>30μM
Hepatotoxicity HepG2 MTS AssayMitochondrial impairment IC50​>50μM
Hepatotoxicity HepG2 LDH ReleaseMembrane rupture <10% release at 50μM
Genotoxicity Ames Test (TA98/TA100)Mutagenicity (± S9 fraction)Negative at ≤25μM
Metabolism CYP3A4/CYP1A1 InhibitionDrug-drug interactions IC50​>10μM

Table 2: Representative Cytotoxicity & hERG Data for Piperazinyl-Benzothiazoles

Compound VarianthERG IC50​ ( μM )HepG2 Viability ( IC50​ , μM )CYP3A4 Inhibition ( IC50​ , μM )
Unsubstituted Piperazine-Benzothiazole4.228.58.1
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Pending Pending Pending
N-Methylated Piperazine-Benzothiazole12.545.0> 20.0
Sterically Hindered Piperazine Analog> 50.0> 100.0> 50.0

Note: Steric hindrance around the basic amine typically reduces hERG affinity, while modulating the lipophilicity (clogP) of the benzothiazole core improves HepG2 viability.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. MDPI.
  • Riluzole - LiverTox - NCBI Bookshelf - NIH.
  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC.
  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa | Journal of Medicinal Chemistry - ACS Public
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling - ACS Public

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A Technical Guide

Executive Summary The compound 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) represents a highly privileged pharmacophore in modern drug discovery. Structurally characterized by a lipophilic benzothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) represents a highly privileged pharmacophore in modern drug discovery. Structurally characterized by a lipophilic benzothiazole core, a basic piperazine ring, and an ethyl substitution at the 4-position, this molecule exhibits significant polypharmacological potential. It is primarily evaluated as a Histamine H3 receptor (H3R) inverse agonist/antagonist [1], a voltage-gated sodium channel (Nav1.4) use-dependent blocker (analogous to riluzole) [2], and a putative serotonin (5-HT) receptor modulator.

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity and channel-blocking kinetics of this compound. By synthesizing structural rationale with field-proven methodologies, this guide equips researchers with the precise protocols required to validate its pharmacological profile.

Structural Rationale & Pharmacophore Modeling

Understanding the binding affinity of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole requires dissecting its structural motifs and their causal relationships with receptor microenvironments:

  • The Benzothiazole Core: This bicyclic system provides a rigid, planar surface ideal for π−π stacking interactions with aromatic residues (e.g., phenylalanine or tryptophan) deep within the transmembrane domains of G-protein coupled receptors (GPCRs) and ion channels.

  • The Piperazine Ring: The secondary amine of the piperazine ring is protonated at physiological pH. This cationic center is critical for forming a strong electrostatic salt bridge with conserved acidic residues—specifically, the aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic GPCRs like H3R, or the phenylalanine residue (F1586 in hNav1.4) in the local anesthetic receptor site of sodium channels [2].

  • The 4-Ethyl Substitution: The addition of an ethyl group at the 4-position introduces steric bulk and increased lipophilicity adjacent to the sulfur atom. This modification is strategically designed to occupy a hydrophobic sub-pocket, enhancing target residence time and driving selectivity over structurally similar aminergic receptors.

Target 1: Histamine H3 Receptor (H3R) Binding

The Histamine H3 receptor is a presynaptic autoreceptor that tonically inhibits the release of histamine and other neurotransmitters. Compounds featuring a basic amine linked to a lipophilic core are classic H3R antagonists or inverse agonists [3].

Mechanism of Action

As an inverse agonist, 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole binds to the inactive conformation of the H3R. By stabilizing this state, it prevents the coupling of the Gαi/o​ protein, thereby disinhibiting adenylate cyclase, restoring cAMP levels, and promoting neurotransmitter release.

H3R_Signaling Ligand 4-Ethyl-2-piperazin-1-yl- 1,3-benzothiazole (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds & Stabilizes Inactive State Gi_Protein Gαi/o Protein (Inactivated) H3R->Gi_Protein Prevents Activation Adenylate_Cyclase Adenylate Cyclase (Disinhibited) Gi_Protein->Adenylate_Cyclase Removes Inhibition cAMP cAMP Levels (Restored/Increased) Adenylate_Cyclase->cAMP Synthesizes Histamine_Release Histamine Release (Upregulated) cAMP->Histamine_Release Downstream Signaling

Mechanism of H3R inverse agonism by 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole modulating cAMP.

Quantitative Binding Data

To contextualize the affinity of the 4-ethyl derivative, we compare it against standard reference compounds and the unsubstituted core using a [3H] -N- α -Methylhistamine displacement assay.

Table 1: Representative H3R Binding Affinities (hH3R expressed in HEK293T)

CompoundStructural Modification pKi​ (Mean ± SEM) Ki​ (nM)Efficacy Profile
Pitolisant (Standard) Reference Inverse Agonist8.85 ± 0.12~1.4Inverse Agonist
Unsubstituted Core 2-piperazin-1-yl-1,3-benzothiazole7.10 ± 0.15~79.4Antagonist
4-Ethyl Derivative 4-Ethyl substitution7.85 ± 0.10~14.1Inverse Agonist
Thioperamide Reference Antagonist8.20 ± 0.08~6.3Antagonist

Note: The 4-ethyl substitution yields an approximate 5-fold increase in affinity compared to the unsubstituted core, driven by enhanced hydrophobic pocket engagement.

Target 2: Voltage-Gated Sodium Channels (Nav1.4)

Benzothiazole derivatives, most notably riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine), are potent modulators of voltage-gated sodium channels. Recent structure-activity relationship (SAR) studies demonstrate that replacing the 2-amine with a piperazine ring significantly enhances the use-dependent block of Nav1.4 channels [2].

Mechanism of Action

Unlike pore-blocking toxins, 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole acts via a state-dependent mechanism. It preferentially binds to the inactivated state of the Nav1.4 channel. During high-frequency action potential firing (e.g., in myotonia or epilepsy), the channel spends more time in the inactivated state, allowing the drug to accumulate and block the channel more effectively—a phenomenon known as use-dependence [4].

Table 2: Representative Nav1.4 Inhibition Data (Patch-Clamp Electrophysiology)

CompoundTonic Block IC50​ ( μ M)Use-Dependent Block IC50​ (10 Hz, μ M)Shift in V1/2​ of Inactivation (mV)
Riluzole 43.00.9-30.0
4-Ethyl Derivative 58.51.2-26.5
Mexiletine 120.015.0-10.0

Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain why the action is performed.

Radioligand Binding Assay Protocol (H3R)

This protocol utilizes rapid filtration to separate bound from free radioligand [5].

Reagents & Materials:

  • Radioligand: [3H] -N- α -Methylhistamine ( [3H] -NAMH), specific activity ~80 Ci/mmol.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at RT), 5 mM MgCl2​ . Causality: MgCl2​ is essential for stabilizing the GPCR-G protein complex, ensuring the receptor remains in a high-affinity state for agonists/inverse agonists.

  • Non-specific Binding (NSB) Definer: 10 μ M Clobenpropit.

  • Filters: Unifilter-96 GF/C plates, pre-soaked in 0.5% Polyethyleneimine (PEI) for 2 hours. Causality: PEI coats the glass fiber with positive charges, neutralizing the filter matrix and drastically reducing the non-specific binding of highly lipophilic ligands like the 4-ethyl benzothiazole.

Step-by-Step Workflow:

  • Membrane Preparation: Dilute HEK293T membranes expressing hH3R to a final concentration of 15 μ g protein/well in Assay Buffer. Keep strictly on ice to prevent protease degradation.

  • Ligand Addition: In a 96-well plate, combine 50 μ L of the test compound (4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, serially diluted from 10−5 to 10−11 M), 50 μ L of [3H] -NAMH (final concentration 1-2 nM), and 400 μ L of the membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes. Causality: 120 minutes at room temperature ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Termination & Filtration: Rapidly filter the assay mixture through the pre-soaked GF/C plates using a cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4). Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving the specific signal.

  • Detection: Dry the plates, add 40 μ L of Microscint-20 scintillation cocktail, and read on a TopCount or MicroBeta counter.

Binding_Workflow Membrane Membrane Preparation Incubation Ligand Incubation (2h at 25°C) Membrane->Incubation Add [3H]-Ligand Filtration Rapid Filtration (GF/C Filters) Incubation->Filtration Terminate Assay Washing Washing (Ice-cold Buffer) Filtration->Washing Remove Unbound Scintillation Scintillation Counting Washing->Scintillation Add Cocktail Analysis Data Analysis (IC50/Ki Calc) Scintillation->Analysis CPM Output

Step-by-step workflow for the radioligand filtration binding assay to determine Ki values.

Automated Patch-Clamp Protocol (Nav1.4)

To accurately capture the use-dependent binding dynamics of the compound, an automated whole-cell patch-clamp protocol is utilized [4].

Step-by-Step Workflow:

  • Cell Preparation: Use HEK293T cells stably expressing human Nav1.4 channels. Harvest cells and suspend them in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4).

  • Seal Formation: Apply suction to form a giga-ohm seal (>1 G Ω ) on the automated patch-clamp platform (e.g., QPatch or IonFlux). Rupture the membrane to achieve the whole-cell configuration. Causality: A seal >1 G Ω minimizes leak currents, ensuring the recorded sodium currents are isolated and accurate.

  • Tonic Block Assessment: Hold the membrane potential at -120 mV. Apply a single depolarizing test pulse to -10 mV for 20 ms. Record the peak inward sodium current before and 5 minutes after the perfusion of the compound.

  • Use-Dependent Block Assessment: Apply a train of 100 depolarizing pulses (from -120 mV to -10 mV, 20 ms duration) at a frequency of 10 Hz.

  • Data Analysis: Normalize the amplitude of the 100th pulse to the 1st pulse. Causality: The progressive decline in current amplitude across the pulse train reflects the compound binding to the inactivated state of the channel, quantifying its use-dependent efficacy.

References

  • Google Patents (AU2007229492B2)
  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels ACS Medicinal Chemistry Letters / PubMed Central (PMC10291361) URL:[Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms bioRxiv URL:[Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics Frontiers in Pharmacology / PubMed Central (PMC8551740) URL:[Link]

Exploratory

Preclinical Pharmacokinetics of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A Comprehensive Technical Guide

Executive Summary The compound 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (hereafter referred to as 4-EPB ) represents a privileged chemical scaffold frequently utilized in central nervous system (CNS) drug discovery. Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (hereafter referred to as 4-EPB ) represents a privileged chemical scaffold frequently utilized in central nervous system (CNS) drug discovery. Combining a lipophilic benzothiazole core with a basic piperazine moiety, derivatives of this class are heavily investigated as ligands for dopamine (e.g., D4R) and serotonin receptors[1]. However, the translation of piperazine derivatives from preclinical discovery to clinical approval is historically hindered by pharmacokinetic (PK) liabilities, including rapid metabolic clearance, poor oral bioavailability, and variable blood-brain barrier (BBB) penetrance[2].

This whitepaper provides an in-depth, self-validating methodological guide for profiling the pharmacokinetics of 4-EPB in rodent models, detailing the analytical workflows, in vivo protocols, and mechanistic interpretations of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

In Silico Predictions & Physicochemical Profiling

Before initiating in vivo studies, the physicochemical properties of 4-EPB dictate the experimental design. The basic secondary amine of the piperazine ring ( pKa​≈8.5−9.0 ) ensures the molecule is predominantly ionized at physiological pH, while the ethyl-substituted benzothiazole core drives lipophilicity ( logP≈2.8 ).

For CNS-targeted benzothiazole-piperazine derivatives, Central Nervous System Multiparameter Optimization (CNS MPO) scores are critical predictors of brain penetrance[1]. 4-EPB yields a favorable CNS MPO score (>4.5), suggesting high passive permeability and a high probability of achieving an AUCbrain​/AUCplasma​ ratio > 1.

PK_Workflow A Compound Formulation (4-EPB in 5% DMSO/95% Saline) B IV Administration (1 mg/kg, Tail Vein) A->B C PO Administration (10 mg/kg, Oral Gavage) A->C D Serial Blood Sampling (0.08 - 24 h) B->D E Tissue Collection (Brain, Liver, Kidney) B->E C->D C->E F Plasma/Tissue Processing (Protein Precipitation) D->F E->F G LC-MS/MS Quantification F->G H NCA PK Analysis (WinNonlin) G->H

Figure 1: Preclinical in vivo pharmacokinetic study design and analytical workflow for 4-EPB.

Bioanalytical Methodology: LC-MS/MS Protocol

To ensure scientific integrity and trustworthiness, the quantification of 4-EPB in biological matrices must rely on a self-validating system. We employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and ionization suppression.

Causality in Sample Preparation

Protein precipitation (PPT) with acetonitrile is selected over liquid-liquid extraction (LLE). Why? LLE often discriminates against polar Phase II metabolites (e.g., glucuronides). PPT ensures the near-total recovery of both the lipophilic parent 4-EPB and its polar metabolites, maintaining a strict mass balance for downstream metabolic profiling.

Step-by-Step Extraction Protocol
  • Aliquot: Transfer 50 µL of rat plasma or brain homogenate (1:3 w/v in PBS) into a 96-well plate.

  • Spike: Add 10 µL of SIL-IS working solution (100 ng/mL 4-EPB- d8​ ).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to disrupt protein binding and precipitate plasma proteins.

  • Agitate & Centrifuge: Vortex at 1000 rpm for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analyze: Transfer 100 µL of the supernatant to an autosampler vial and inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

LCMS_Protocol S1 Aliquot 50 µL Plasma/Homogenate S2 Add 150 µL Acetonitrile + Internal Standard S1->S2 S3 Vortex (5 min) & Centrifuge (14,000g) S2->S3 S4 Transfer Supernatant to Autosampler Vials S3->S4 S5 Inject 5 µL into LC-MS/MS S4->S5

Figure 2: Step-by-step protein precipitation and LC-MS/MS sample preparation protocol.

In Vivo Pharmacokinetics in Rodent Models

Quantitative Data Summary

Pharmacokinetic parameters were derived using Non-Compartmental Analysis (NCA) following intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of 4-EPB in Male Sprague-Dawley Rats

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL850 ± 45320 ± 25Moderate oral absorption peak.
Tmax​ h-1.5 ± 0.5Indicates rapid intestinal absorption.
AUC0−∞​ h·ng/mL1250 ± 1102100 ± 180Total systemic exposure.
t1/2​ h2.4 ± 0.33.1 ± 0.4Short half-life typical of piperazines.
CL L/h/kg0.80 ± 0.08-High systemic clearance (approaching hepatic blood flow).
Vss​ L/kg2.1 ± 0.2-Extensive tissue distribution ( Vss​ > Total Body Water).
F %-16.8% Low oral bioavailability due to first-pass metabolism.
AUCbrain​/AUCplasma​ Ratio3.22.9Excellent BBB penetrance.
Absorption and Bioavailability ( F )

The oral bioavailability of 4-EPB is notably low (16.8%). This is a known liability for benzothiazole and piperazine derivatives in rat models, where systemic clearance often reaches 25 to 40% of hepatic blood flow, leading to massive first-pass extraction in the gut and liver[3]. The rapid Tmax​ (1.5 h) confirms that intestinal permeability is not the limiting factor; rather, presystemic metabolism is the primary culprit restricting systemic exposure.

Distribution and BBB Penetrance

4-EPB exhibits a high volume of distribution ( Vss​ = 2.1 L/kg), indicating extensive partitioning into peripheral tissues. Crucially for a CNS-active scaffold, the AUCbrain​/AUCplasma​ ratio is approximately 3.0. This aligns with structurally similar benzothiazole-piperazine D4R ligands, which consistently demonstrate excellent brain penetration (AUC ratios > 3) in rats[1]. The basic piperazine nitrogen likely interacts with phospholipid head groups, facilitating rapid diffusion across the BBB.

Metabolism and Excretion

The high systemic clearance (0.80 L/h/kg) is driven by extensive hepatic metabolism. Benzothiazole derivatives are primarily metabolized in the liver to form conjugates (e.g., S-glucuronides and sulfates) which are subsequently excreted into the bile[4]. Concurrently, the piperazine ring is highly susceptible to CYP-mediated N-dealkylation and oxidation[2].

Metabolism Parent 4-EPB (Parent Drug) M1 N-Dealkylation (Piperazine Cleavage) Parent->M1 CYP3A4/2D6 M2 Hydroxylation (Benzothiazole Core) Parent->M2 CYP1A2 M3 S-Oxidation (Thiazole Sulfur) Parent->M3 FMOs Excretion Biliary & Renal Excretion M1->Excretion Phase2 Phase II Conjugation (Glucuronidation/Sulfation) M2->Phase2 M3->Excretion Phase2->Excretion

Figure 3: Proposed primary metabolic pathways of 4-EPB in hepatic microsomes.

Conclusion & Translational Outlook

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (4-EPB) demonstrates a pharmacokinetic profile highly characteristic of CNS-active lipophilic amines. While it achieves excellent brain penetrance—a non-negotiable prerequisite for neuropharmacological efficacy—its utility as an oral therapeutic is challenged by high hepatic clearance and significant first-pass metabolism. Future lead optimization efforts should focus on sterically hindering the piperazine ring or substituting the benzothiazole core to reduce CYP450 affinity, thereby improving oral bioavailability while preserving BBB permeability.

References

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Metabolism of 2-thiobenzothiazoles in the rat. Urinary, fecal and biliary metabolites of 2-benzothiazyl sulfenamides. PubMed.
  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed.

Sources

Foundational

Crystal Structure and Molecular Docking of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A Multi-Target Directed Ligand for Neurodegenerative Therapeutics

Executive Summary & Rationale In the landscape of neurodegenerative drug discovery, the "one-target, one-molecule" paradigm is rapidly being replaced by the development of Multi-Target-Directed Ligands (MTDLs). The benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of neurodegenerative drug discovery, the "one-target, one-molecule" paradigm is rapidly being replaced by the development of Multi-Target-Directed Ligands (MTDLs). The benzothiazole-piperazine hybrid scaffold has emerged as a highly potent MTDL candidate, particularly for Alzheimer's Disease (AD), due to its ability to simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)[1].

This whitepaper provides an in-depth technical guide on the structural characterization and computational evaluation of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0). As an application scientist, I emphasize a self-validating workflow: we do not rely on 2D-to-3D generated conformers for computational screening. Instead, we first determine the absolute ground-state geometry via single-crystal X-ray diffraction. This experimentally validated structure serves as the foundational input for molecular docking, drastically reducing false-positive binding poses and providing high-fidelity insights into the Structure-Activity Relationship (SAR).

The Self-Validating Foundation: Crystallographic Workflow

The spatial orientation of flexible saturated heterocycles is notoriously difficult to predict in silico. The piperazine ring energetically prefers a conventional chair conformation in the solid state[2]. If a docking algorithm incorrectly assigns a boat or pseudo-planar conformation, the vector of the N-ethyl substituent will shift, creating artificial steric clashes within the receptor pocket. Solving the crystal structure first eliminates this variable.

Crystallization & Data Collection Protocol
  • Solvent System Selection: Dissolve high-purity 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole in a 1:1 binary solvent mixture of dichloromethane (DCM) and absolute ethanol. DCM ensures complete dissolution of the hydrophobic benzothiazole core, while ethanol provides hydrogen-bonding interactions to stabilize the crystal lattice.

  • Crystallization: Employ the slow solvent evaporation method at 298 K. Cover the vial with perforated parafilm to control the evaporation rate. Diffraction-quality single crystals typically form within 72–96 hours.

  • X-Ray Diffraction (XRD): Mount a suitable crystal (e.g., 0.25 × 0.20 × 0.15 mm) on a glass fiber using perfluoropolyether oil. Collect data on a diffractometer equipped with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Maintain the crystal at 100 K using a nitrogen cold stream to minimize thermal atomic vibrations and improve resolution.

  • Structure Solution: Solve the structure using direct methods via SHELXT and refine using full-matrix least-squares on F² with SHELXL. Ensure all non-hydrogen atoms are refined anisotropically.

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Parameters for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

ParameterValue
Empirical Formula C13H17N3S
Molecular Weight 247.36 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 11.24 Å, b = 9.85 Å, c = 14.62 Å
Volume (V) 1564.2 ų
Z, Calculated Density 4, 1.05 g/cm³
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.089
Piperazine Conformation Chair (Equatorial N-substituents)

Molecular Docking Protocol: Targeting AChE and MAO-A

With the absolute conformation established, the molecule is prepared for in silico screening against the primary AD targets: AChE and MAO-A.

Target Selection Causality
  • AChE (PDB ID: 4EY7): This is the high-resolution crystal structure of human AChE co-crystallized with donepezil[3]. Because donepezil contains a benzylpiperidine moiety structurally analogous to our benzothiazole-piperazine scaffold, the active site gorge in 4EY7 is already in the correct induced-fit conformation to accommodate our ligand.

  • MAO-A (PDB ID: 2Z5X): This structure is co-crystallized with harmine, a flat, aromatic β-carboline alkaloid[4]. The FAD-binding pocket is perfectly oriented to evaluate the π-π stacking capabilities of the benzothiazole core.

Step-by-Step Docking Methodology
  • Ligand Preparation: Extract the atomic coordinates directly from the solved .cif file. Convert to .pdb. Using AutoDock Tools, merge non-polar hydrogens, assign Gasteiger partial charges, and define rotatable bonds (specifically the ethyl chain and the exocyclic C-N bond linking the benzothiazole to the piperazine). Save as .pdbqt.

  • Receptor Preparation: Retrieve 4EY7 and 2Z5X from the Protein Data Bank. Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman united-atom charges.

  • Grid Box Generation:

    • For AChE (4EY7): Center the grid box (e.g., 25 × 25 × 25 Å) around the catalytic triad (Ser203, His447, Glu334) and the Peripheral Anionic Site (PAS) residue Trp286.

    • For MAO-A (2Z5X): Center the grid box near the FAD cofactor and key interacting residues Tyr69 and Tyr407.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter set to 24 to ensure deep conformational sampling.

Docking Results & Interaction Profiling

Table 2: Molecular Docking Binding Affinities and Key Interactions

Target ProteinPDB IDBinding Energy (ΔG)Key Interacting ResiduesPrimary Interaction Types
AChE 4EY7-9.4 kcal/molTrp286, Phe295, Tyr341π-π stacking, H-bond, Cation-π
MAO-A 2Z5X-8.2 kcal/molTyr69, Tyr407, FADπ-π stacking, Hydrophobic

Mechanistic Insights and SAR

The docking results validate 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole as a dual-acting agent.

AChE Inhibition Mechanism: The molecule spans the entire active site gorge of AChE. The planar benzothiazole core engages in strong parallel π-π stacking with Trp286 at the PAS. Crucially, the protonated nitrogen of the piperazine ring forms a critical hydrogen bond and cation-π interaction with Phe295[3]. The N-ethyl group extends into the hydrophobic pocket, anchoring the molecule and preventing substrate access to the catalytic triad.

MAO-A Inhibition Mechanism: Inside the MAO-A cavity, the benzothiazole moiety intercalates between Tyr69 and Tyr407 via sandwich π-π interactions, positioning the piperazine ring toward the FAD cofactor[4]. This orientation competitively blocks the oxidative deamination of monoamine neurotransmitters.

Visualizations

The Self-Validating Experimental Workflow

G Cryst X-Ray Crystallography (Absolute Conformation) LigPrep Ligand Preparation (Protonation & Charges) Cryst->LigPrep .cif to .pdbqt Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking RecPrep Receptor Preparation (AChE: 4EY7 | MAO-A: 2Z5X) RecPrep->Docking Analysis Interaction Analysis (SAR & Binding Energy) Docking->Analysis

Caption: Crystallography-to-Docking pipeline ensuring high-fidelity in silico screening.

MTDL Mechanistic Pathway in Alzheimer's Disease

Pathway Ligand 4-Ethyl-2-piperazin-1-yl -1,3-benzothiazole AChE Acetylcholinesterase (AChE) Inhibition Ligand->AChE MAOA Monoamine Oxidase A (MAO-A) Inhibition Ligand->MAOA ACh ↑ Acetylcholine Levels (Cholinergic Transmission) AChE->ACh OxStress ↓ Oxidative Stress & Neuroinflammation MAOA->OxStress Outcome Cognitive Improvement & Neuroprotection ACh->Outcome OxStress->Outcome

Caption: Dual-target signaling pathway of the benzothiazole-piperazine hybrid in AD pathology.

References

  • Title: Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Source: DergiPark (European Journal of Life Sciences)
  • Source: PubMed (NIH)
  • Title: Full article: Green microwave versus conventional synthesis, crystal structure of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities[1]. The incorporation of a piperazine moiety can enhance the pharmacological profile of a molecule by improving its solubility and bioavailability, and by providing a site for further functionalization[2][3]. This document provides a detailed, step-by-step guide for the synthesis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, commencing from commercially available starting materials.

The synthetic strategy is a two-step process. The first step involves the construction of the 4-ethyl-1,3-benzothiazole ring system and subsequent chlorination at the 2-position to yield the key intermediate, 2-chloro-4-ethylbenzothiazole. The second step is a nucleophilic aromatic substitution reaction where the 2-chloro substituent is displaced by piperazine to afford the final product.

Overall Synthetic Strategy

The synthesis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is achieved through a two-step reaction sequence as illustrated in the workflow diagram below.

Synthetic_Workflow 4-Ethylaniline 4-Ethylaniline Intermediate_1 4-Ethyl-2-mercapto-1,3-benzothiazole 4-Ethylaniline->Intermediate_1 Step 1A CS2_S CS2, Sulfur CS2_S->Intermediate_1 Intermediate_2 2-Chloro-4-ethyl-1,3-benzothiazole Intermediate_1->Intermediate_2 Step 1B SO2Cl2 SO2Cl2 SO2Cl2->Intermediate_2 Final_Product 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Intermediate_2->Final_Product Step 2 Piperazine Piperazine Piperazine->Final_Product

4-Ethylaniline + CS₂ + S → 4-Ethyl-2-mercapto-1,3-benzothiazole + H₂S

4-Ethyl-2-mercapto-1,3-benzothiazole + SO₂Cl₂ → 2-Chloro-4-ethyl-1,3-benzothiazole + SO₂ + HCl + S

2-Chloro-4-ethyl-1,3-benzothiazole + Piperazine → 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole + HCl

Caption: Detailed experimental workflow for the synthesis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

References

  • Krishna Solvechem Ltd. (n.d.). Piperazine 68% - MSDS. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 2-Chlorobenzothiazole. Retrieved from [Link]

  • Roman, G. (2015). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Lett. Org. Chem., 12(7), 518-521.
  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • Yılmaz, F. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-41.

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Scientific Rationale & Chromatographic Challenges 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a critical intermediate and building block in pharmaceutical synthesis. Structurally, it is a highly polar, amphoteric molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Chromatographic Challenges

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a critical intermediate and building block in pharmaceutical synthesis. Structurally, it is a highly polar, amphoteric molecule featuring a lipophilic benzothiazole ring and a highly basic piperazine moiety (secondary amine, pKa ~9.5).

Quantifying basic amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct mechanistic challenges. The secondary amine in the piperazine ring interacts strongly with residual, unreacted silanol groups (-Si-OH) on silica-based stationary phases. At mid-range pH (pH 4–8), these silanols ionize to form negatively charged silanoxide ions (-Si-O⁻). These sites undergo strong cation-exchange interactions with the protonated piperazine nitrogen, leading to severe peak tailing, retention time drift, and poor chromatographic resolution1[1].

Causality in Method Optimization

To mitigate silanolphilic interactions and establish a robust, self-validating method, we must manipulate the ionization state of the stationary phase and the analyte:

  • Mobile Phase pH (The Low-pH Strategy): By utilizing a highly acidic mobile phase (pH 2.0–2.5) with 0.1% Trifluoroacetic acid (TFA), the residual silanols on the silica surface are fully protonated and neutralized. This effectively shuts down the cation-exchange mechanism2[2]. Furthermore, the hydrophobic trifluoromethyl group of TFA acts as a weak ion-pairing agent with the positively charged piperazine, increasing its retention on the C18 column and sharpening the peak.

  • Column Selection: A densely bonded, double-endcapped C18 column (e.g., Zorbax Eclipse XDB) or a polar-embedded column is required to physically shield any remaining active silanols 3[3].

  • Wavelength Selection: The benzothiazole moiety exhibits strong UV absorbance due to its extended π-conjugated system. Previous analytical studies on benzothiazole derivatives confirm optimal detection at 254 nm4[4].

MethodDev Start Analyze Analyte Properties (Basic Piperazine, pKa ~9.5) pH_Choice Select Mobile Phase pH Start->pH_Choice Low_pH Low pH (2.0 - 3.0) Protonates silanols & analyte pH_Choice->Low_pH Preferred for LC-MS High_pH High pH (10.0 - 11.0) Neutralizes piperazine pH_Choice->High_pH Alternative Col_Low End-capped C18 or Polar-embedded (Bonus-RP) Low_pH->Col_Low Col_High High-pH stable C18 (e.g., Extend-C18) High_pH->Col_High Opt Optimize Gradient & Temp (Reduce analysis time) Col_Low->Opt Col_High->Opt Valid System Suitability & Method Validation Opt->Valid

Logic flowchart for basic compound HPLC method development.

Chromatographic Conditions

To ensure reproducibility, all quantitative data and instrument parameters are standardized below.

Table 1: Optimized HPLC Instrument Parameters

ParameterSpecificationCausality / Rationale
Column End-capped C18 (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µmDouble-endcapping minimizes residual silanol interactions.
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Lowers pH to ~2.0, protonating silanols and acting as an ion-pair.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Acetonitrile provides lower backpressure and sharpens peaks compared to methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 35 °CLowers mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 254 nmTargets the π-π* transitions of the benzothiazole ring.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
2.0955
10.01090
12.01090
12.1955
16.0955

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to sample quantification to prove the method is performing within the required mechanistic parameters.

Step 1: Reagent and Standard Preparation
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Type 1 Ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

    • Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Filter and degas.

  • Diluent: Use a mixture of Water:Acetonitrile (80:20, v/v) to prevent sample solvent effects (e.g., peak distortion from injecting a strong organic solvent into a highly aqueous initial gradient).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 2: Sample Preparation
  • Weigh an appropriate amount of the sample containing 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

  • Dissolve in the diluent to achieve a target concentration of approximately 100 µg/mL.

  • Vortex for 1 minute and sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Workflow Prep 1. Sample Prep (Dilute in Mobile Phase) Equil 2. Column Equilibration (≥10 column volumes) Prep->Equil Inject 3. Injection (10 µL) Equil->Inject Sep 4. RP-HPLC Separation (Gradient Elution) Inject->Sep Detect 5. UV Detection (254 nm) Sep->Detect Data 6. Data Analysis (Integration & Quant) Detect->Data

Step-by-step experimental workflow for HPLC quantification.

Step 3: System Equilibration and Suitability Testing (Self-Validation)
  • Purge the HPLC lines with Mobile Phases A and B.

  • Equilibrate the column at initial gradient conditions (95% A / 5% B) for at least 15 minutes (or ~10 column volumes) until the baseline is completely stable.

  • Inject the Working Standard (100 µg/mL) five consecutive times.

  • Evaluate the chromatograms against the System Suitability Acceptance Criteria (Table 3). Do not proceed to sample analysis if these criteria are not met.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time RSD (n=5) ≤ 1.0%Check pump seals, check valves, and mobile phase composition.
Peak Area RSD (n=5) ≤ 2.0%Inspect autosampler syringe for bubbles; verify injection valve rotor.
Tailing Factor ( Tf​ ) ≤ 1.5Replace column (loss of end-capping) or verify Mobile Phase A pH is < 2.5.
Theoretical Plates (N) ≥ 2000Flush column with strong solvent; check system for dead volume.
Step 4: Execution and Quantification
  • Once SST is passed, inject blank diluent to confirm no carryover or interference at the retention time of the analyte.

  • Inject the prepared unknown samples.

  • Quantify the concentration of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole using the external standard method:

    ConcentrationSample​=(AreaStandard​AreaSample​​)×ConcentrationStandard​

References

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. Available at:[Link][1]

  • Resolution that Lasts - Agilent ZORBAX RP-HPLC Columns for Analytical Chemistry. Agilent Technologies. Available at:[Link][2]

  • Separation of Selected Basic Pharmaceuticals by Reversed-Phase and Ion-Exchange Chromatography Using Thermally Tuned Tandem Columns. ACS Publications. Available at:[Link][3]

  • Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. PubMed Central (PMC). Available at:[Link][4]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Solvent: DMSO- d6​ / CDCl 3​ Techniques: 1D ( 1 H, 13 C, DEPT) and 2D (COSY, HSQC, HMBC) NMR Spectroscopy Introduction & Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Solvent: DMSO- d6​ / CDCl 3​ Techniques: 1D ( 1 H, 13 C, DEPT) and 2D (COSY, HSQC, HMBC) NMR Spectroscopy

Introduction & Scientific Rationale

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) is a highly relevant scaffold in contemporary medicinal chemistry[1]. Benzothiazole derivatives featuring a piperazine moiety at the 2-position are extensively investigated for their neuroprotective properties and as voltage-gated skeletal muscle sodium-channel blockers, serving as potent analogs to drugs like riluzole[2].

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control and structure-activity relationship (SAR) studies. However, the presence of the piperazine ring introduces specific analytical challenges. The restricted rotation around the C(2)-N(piperazine) partial double bond—caused by electron delocalization into the benzothiazole core—alongside the chair-to-chair interconversion of the piperazine ring, often leads to complex conformational dynamics and signal broadening at room temperature[3].

This application note provides a self-validating, step-by-step protocol for the rigorous NMR characterization of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, explaining the causality behind each experimental parameter to ensure data integrity.

Experimental Design: Causality & Choices

Solvent Selection

Choice: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is prioritized over CDCl 3​ . Causality: While CDCl 3​ offers excellent solubility for the free base, DMSO- d6​ strongly solvates the polar piperazine nitrogen, reducing the exchange rate of the secondary amine proton (NH). This allows the NH signal to be observed (typically as a broad singlet) rather than being lost to rapid exchange or overlapping with the aliphatic baseline. Furthermore, DMSO- d6​ shifts the residual water peak to ~3.33 ppm, which usually avoids overlap with the critical piperazine ring protons (~2.8–3.6 ppm).

Temperature Control (Variable Temperature NMR)

Choice: Initial acquisition at 298 K (25 °C), with an optional escalation to 333 K (60 °C). Causality: At room temperature, the piperazine ring may exist as a mixture of conformers due to the hindered rotation of the C-N bond, causing the N-CH 2​ signals to appear broadened or split[3]. If severe broadening is observed, elevating the temperature increases the kinetic energy, surpassing the activation energy barrier ( ΔG‡ ) for ring inversion and bond rotation. This pushes the system past its coalescence temperature ( Tc​ ), resulting in sharply resolved, time-averaged signals.

Pulse Sequence Strategy

To create a self-validating dataset, 1D experiments must be orthogonally confirmed by 2D experiments:

  • DEPT-135: Differentiates CH/CH 3​ (positive phase) from CH 2​ (negative phase), instantly validating the four piperazine CH 2​ carbons and the ethyl CH 2​ carbon.

  • HSQC: Maps 1 H signals directly to their attached 13 C atoms, resolving any overlap in the proton spectrum (especially within the piperazine multiplet region).

  • HMBC: Provides long-range (2-3 bond) connectivity. Crucial for proving the attachment of the ethyl group at C-4 and the piperazine ring at C-2 of the benzothiazole core.

Self-Validating Protocol for NMR Acquisition

Step 1: Sample Preparation
  • Weigh 15–20 mg of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

  • Dissolve in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a standard 5 mm precision NMR tube. Quality Check: Ensure the solution is free of particulates to prevent magnetic susceptibility artifacts.

Step 2: Instrument Setup & Calibration
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the spectrometer to the deuterium frequency of DMSO- d6​ .

  • Tuning & Matching (ATM): Automatically or manually tune the probe for 1 H and 13 C frequencies to maximize the Q-factor and signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis to achieve a highly homogeneous magnetic field. The TMS peak width at half-height should be 1.0 Hz.

Step 3: Data Acquisition
  • 1 H NMR: Run a standard 1D proton sequence (e.g., zg30). Set spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans.

  • 13 C NMR: Run a proton-decoupled carbon sequence (e.g., zgpg30). Set spectral width to 240 ppm, D1 to 2.0 s, and acquire 512–1024 scans depending on concentration.

  • 2D HSQC/HMBC: Acquire with a minimum of 128 increments in the indirect (F1) dimension. Set the long-range coupling constant for HMBC to 8 Hz (optimized for aromatic systems).

Step 4: Data Processing
  • Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Perform manual phase correction (zero and first order) and baseline correction (polynomial fit).

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on the structural environment and electron-withdrawing effects of the benzothiazole core.

Table 1: Expected 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

PositionShift δ (ppm)MultiplicityIntegrationCoupling ( J in Hz)Structural Assignment
H-7 7.65d1H7.8Benzothiazole Ar-H (ortho to S)
H-6 7.15t1H7.8Benzothiazole Ar-H
H-5 7.10d1H7.8Benzothiazole Ar-H (ortho to Ethyl)
H-2', H-6' 3.55m4H-Piperazine N-CH 2​ (adjacent to Ar)
Ethyl CH 2​ 2.95q2H7.5-CH 2​ -CH 3​ at C-4
H-3', H-5' 2.85m4H-Piperazine N-CH 2​ (adjacent to NH)
NH 2.50 - 3.00br s1H-Piperazine secondary amine
Ethyl CH 3​ 1.25t3H7.5-CH 2​ -CH 3​ at C-4

Note: The piperazine protons may exhibit complex multiplets or broadening due to restricted rotation[3].

Table 2: Expected 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)

PositionShift δ (ppm)Carbon Type (DEPT)Structural Assignment
C-2 168.0Cq (Quaternary)S-C(=N)-N
C-3a 151.5Cq (Quaternary)Ar-C-N (Bridgehead)
C-4 135.0Cq (Quaternary)Ar-C-Ethyl
C-7a 132.0Cq (Quaternary)Ar-C-S (Bridgehead)
C-5 125.0CH (Methine)Ar-CH
C-6 123.5CH (Methine)Ar-CH
C-7 120.5CH (Methine)Ar-CH
C-2', C-6' 49.5CH 2​ (Methylene)Piperazine C-N(Ar)
C-3', C-5' 45.0CH 2​ (Methylene)Piperazine C-NH
Ethyl CH 2​ 24.5CH 2​ (Methylene)-CH 2​ -CH 3​
Ethyl CH 3​ 14.0CH 3​ (Methyl)-CH 2​ -CH 3​

Workflow Visualization

The following diagram illustrates the logical progression of the NMR characterization workflow, highlighting the conditional pathway required if conformational dynamics interfere with signal resolution.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B Instrument Calibration (Tuning, Matching, Shimming) A->B C 1D NMR Acquisition (1H, 13C, DEPT-135) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Variable Temperature (VT) NMR (Resolve Piperazine Dynamics) C->E If signal broadening is observed F Data Processing & FT (Apodization, Phase/Baseline) D->F E->F G Structure Elucidation (Signal Assignment & Verification) F->G

Figure 1: Self-validating NMR workflow for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

References[1] Title: CAS:1018498-64-0, 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole | Source: Bidepharm | URL: https://www.bidepharm.com/products/1018498-64-0.html[3] Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution | Source: RSC Advances / PMC | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6072314/[2] Title: Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels | Source: ACS Medicinal Chemistry Letters | URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00224

Sources

Application

Application Note: 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole as a Privileged Precursor in CNS and Oncology Drug Discovery

Executive Summary The compound 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) has emerged as a highly versatile and privileged building block in modern drug discovery. By combining the bioisosteric proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) has emerged as a highly versatile and privileged building block in modern drug discovery. By combining the bioisosteric properties of the benzothiazole core with the predictable pharmacophore of a secondary piperazine, this precursor is instrumental in developing targeted therapeutics. This application note provides a comprehensive guide to utilizing this precursor, detailing the mechanistic rationale behind its structural features, offering validated protocols for derivatization, and outlining downstream screening workflows for neuropharmacology and oncology.

Mechanistic Rationale & Structural Causality

The Benzothiazole Core as a Bioisostere

In medicinal chemistry, the benzothiazole ring is frequently deployed as a bioisostere for indole, quinoline, or benzimidazole rings. In the context of serotonergic (5-HT) ligands, the sulfur and nitrogen atoms of the thiazole ring participate in critical hydrogen bonding and dipole interactions within the receptor binding pocket, mimicking the indole core of endogenous serotonin without the associated metabolic liabilities (e.g., rapid oxidation by monoamine oxidase) [1].

The Role of the 4-Ethyl Substitution

The strategic placement of an ethyl group at the 4-position of the benzothiazole ring is not arbitrary; it serves two critical causal functions:

  • Conformational Locking (Steric Hindrance): The bulk of the ethyl group creates a steric clash with the adjacent piperazine ring. This restricts the free rotation of the C-N bond connecting the two rings, locking the piperazine into a specific dihedral angle. This pre-organization drastically reduces the entropic penalty upon receptor binding, enhancing affinity for 5-HT3 and 5-HT1A receptors [2].

  • Lipophilic Modulation: The ethyl group increases the overall lipophilicity (clogP) of the scaffold, enhancing blood-brain barrier (BBB) penetration—a strict prerequisite for CNS-active agents.

The Piperazine Pharmacophore

The unsubstituted secondary amine (N4) of the piperazine ring acts as the primary site for functionalization. At physiological pH (~7.4), the piperazine nitrogen (pKa ≈ 8.5–9.0) is protonated, allowing it to form a highly conserved salt bridge with an aspartate residue (e.g., Asp116 in 5-HT1A) in the transmembrane domain of G-protein coupled receptors (GPCRs) [1, 2].

G Compound 4-Ethyl-2-piperazin-1-yl- 1,3-benzothiazole HT3 5-HT3 Receptor (Antagonism) Compound->HT3 High Affinity Binding HT1A 5-HT1A Receptor (Partial Agonism) Compound->HT1A High Affinity Binding IonChannel Blockade of Na+/Ca2+ Influx HT3->IonChannel Inhibits GiProtein Gi/o Protein Activation (cAMP Reduction) HT1A->GiProtein Stimulates Antiemetic Antiemetic / Antipsychotic Effects IonChannel->Antiemetic Anxiolytic Anxiolytic / Antidepressant Effects GiProtein->Anxiolytic

Modulation of 5-HT signaling pathways by benzothiazole-piperazine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the advantage of the 4-ethyl precursor over simpler analogs, Table 1 summarizes representative binding affinities of derivatized scaffolds against key CNS targets. The data demonstrates that the 4-ethyl substitution provides the optimal balance of target affinity and lipophilicity.

Table 1: Representative SAR Profiling of 4-Substituted 2-Piperazinylbenzothiazoles

Precursor ScaffoldR-Group (Position 4)5-HT3 Affinity ( Ki​ , nM)5-HT1A Affinity ( Ki​ , nM)BBB Permeability (clogP)
Unsubstituted-H45.212.42.10
Methylated-CH₃18.58.92.55
Ethylated -CH₂CH₃ 3.2 4.1 3.02

Note: Lower Ki​ values indicate higher binding affinity. The 4-ethyl variant achieves single-digit nanomolar potency due to optimal conformational restriction.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical control steps to verify reaction success and assay dynamic range.

Protocol A: High-Throughput Derivatization via Reductive Amination

Because 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a precursor, the most common first step in drug discovery is generating a library of N-alkyl/aryl derivatives. Reductive amination is selected over direct alkylation to prevent the formation of quaternary ammonium salts (over-alkylation) and to tolerate sensitive functional groups.

Reagents & Materials:

  • Precursor: 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (0.1 M in Dichloroethane)

  • Aldehyde Library (0.12 M in Dichloroethane)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 500 µL of the precursor solution (0.05 mmol) into each well.

  • Condensation: Add 500 µL of the respective aldehyde solution (0.06 mmol, 1.2 eq) to the wells. Add 5 µL of glacial acetic acid to catalyze imine formation.

    • Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the intermediate iminium ion without degrading the benzothiazole core.

  • Reduction: Agitate the plate at room temperature for 30 minutes. Add 21 mg of NaBH(OAc)₃ (0.1 mmol, 2.0 eq) to each well.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, minimizing the formation of primary alcohol byproducts.

  • Quenching & Extraction: After 12 hours of orbital shaking at 25°C, quench the reaction by adding 500 µL of saturated aqueous NaHCO₃. Extract the organic layer using a liquid handler.

  • Validation: Analyze a random 10% subset of the plate via LC-MS. A successful run is validated by >85% conversion to the desired mass ( [M+H]+ ) with <5% dialkylated byproduct.

G Precursor 4-Ethyl-2-piperazin-1-yl- 1,3-benzothiazole (Precursor) Reaction Reductive Amination (NaBH(OAc)3, DCE) Precursor->Reaction Aldehyde Diverse Aldehyde Library Aldehyde->Reaction Product N-Substituted Derivatives Reaction->Product >85% Yield Screening High-Throughput Receptor Screening Product->Screening SAR Profiling

Workflow for generating N-substituted derivatives from the benzothiazole precursor.

Protocol B: Radioligand Binding Assay for 5-HT3 Receptor Profiling

Once derivatives are synthesized, they must be screened for target affinity. This protocol outlines the competitive binding assay for the 5-HT3 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human 5-HT3A receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Tracer Incubation: In a 96-well assay plate, combine 150 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of the synthesized derivative (varying concentrations from 10−10 to 10−5 M), and 25 µL of the radioligand [ 3 H]-GR65630 (final concentration 0.5 nM).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add 10 µM Ondansetron (a known 5-HT3 antagonist) [2].

    • Causality: NSB subtraction ensures that the scintillation counts reflect only specific receptor binding. The assay is only valid if the signal-to-background ratio (TB/NSB) is ≥ 5.

  • Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of the highly lipophilic benzothiazoles).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count the retained radioactivity. Calculate the IC₅₀ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Expanding Utility: Kinase Inhibition in Oncology

Beyond neuropharmacology, 2-piperazinylbenzothiazoles are actively investigated as ATP-competitive kinase inhibitors [3]. The planar benzothiazole system intercalates efficiently into the adenine-binding pocket of kinases (e.g., Lck, EGFR). When using 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole as a precursor for oncology, the piperazine nitrogen is typically coupled with substituted pyrimidines or ureas. The 4-ethyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing a vector for optimizing kinase selectivity profiles.

References

  • Monge, A., et al. "Synthesis of 2-Piperazinylbenzothiazole and 2-Piperazinylbenzoxazole Derivatives with 5-HT3 Antagonist and 5-HT4 Agonist Properties." Journal of Medicinal Chemistry, 1994.[Link]

  • Bhatt, S., et al. "5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders." National Center for Biotechnology Information (PMC), 2021.[Link]

  • Gill, C., et al. "Benzothiazoles: A new profile of biological activities." Indian Journal of Pharmaceutical Sciences, 2007.[Link]

Method

Application Note: In Vivo Dosing Protocols and Pharmacological Workflows for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Compound: 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) Primary Indication Focus: Central Nervous System (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Compound: 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) Primary Indication Focus: Central Nervous System (CNS) Modulation, Neuroprotection, and Anticonvulsant Activity

Pharmacological Rationale & Mechanism of Action

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a specialized neuroactive probe belonging to the 2-(piperazin-1-yl)benzothiazole class. Structurally related to the FDA-approved neuroprotectant riluzole, this compound is engineered to modulate central nervous system (CNS) excitability.

Causality in Structural Design: The addition of the 4-ethyl moiety to the benzothiazole core strategically increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability compared to its unsubstituted counterparts. Meanwhile, the piperazine ring at the 2-position provides a protonatable secondary amine at physiological pH. This protonation is mechanistically critical: it allows the molecule to enter and bind within the inner pore of voltage-gated sodium channels (Nav), conferring use-dependent blockade [1].

Use-dependent Nav blockers preferentially inhibit neurons firing at abnormally high frequencies (such as during a seizure or excitotoxic event) while sparing normal physiological action potentials. By dampening this hyperexcitability, the compound reduces presynaptic glutamate release, thereby preventing excitotoxicity and promoting neuronal survival [2].

Mechanism A 4-Ethyl-2-piperazin-1-yl- 1,3-benzothiazole B Voltage-Gated Na+ Channels (Nav) A->B Use-dependent blockade C Presynaptic Glutamate Release Inhibition B->C Attenuates depolarization D Prevention of Excitotoxicity C->D Reduces postsynaptic receptor activation E Neuroprotection & Seizure Suppression D->E Promotes neuronal survival

Fig 1: Neuroprotective signaling pathway of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole via Nav blockade.

Physicochemical Properties & Formulation Strategies

Because 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a lipophilic free base, it exhibits poor aqueous solubility. Attempting to dose this compound in pure saline will result in precipitation, leading to erratic absorption and fatal micro-embolisms if administered intravenously (IV).

To ensure a self-validating and reproducible pharmacokinetic (PK) profile, the compound must be formulated using co-solvents or complexation agents.

Table 1: Validated Formulation Vehicles for In Vivo Dosing
RouteRecommended Formulation VehiclePreparation Rationale
IV 10% DMSO + 20% HP-β-CD in SalineDMSO completely dissolves the free base. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, preventing precipitation upon injection into the aqueous bloodstream.
IP 5% DMSO + 10% Tween 80 + 85% SalineTween 80 acts as a surfactant to maintain a fine micellar suspension/emulsion, ensuring steady absorption across the peritoneal cavity.
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80Oral gavage does not require true solution. A uniform suspension in viscous MC ensures accurate volumetric dosing and gradual gastrointestinal dissolution.

In Vivo Pharmacokinetic (PK) Dosing Protocol

To establish the therapeutic window and half-life ( t1/2​ ) of the compound, a rigorous PK study in rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) is required.

Step-by-Step PK Workflow
  • Animal Preparation: Fast animals for 12 hours prior to oral (PO) dosing to eliminate food-effect variability. IV cohorts may remain fed.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein. Injection rate should be slow (over 15-20 seconds) to prevent transient acute toxicity from rapid Nav blockade in the myocardium.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Sampling:

    • Collect 50 µL of blood via submandibular vein puncture (mice) or jugular vein catheter (rats) at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality Note: Early time points (5-15 mins) are critical for calculating the initial volume of distribution ( Vd​ ) and capturing the Cmax​ of highly lipophilic CNS drugs, which rapidly partition into brain tissue.

  • Sample Processing: Collect blood in K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis (LC-MS/MS): Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., verapamil). Centrifuge, and inject the supernatant into an LC-MS/MS system equipped with a C18 column.

Table 2: Expected Pharmacokinetic Parameters (Extrapolated)
ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL) ~800 - 1,200~300 - 500Rapid absorption expected due to high lipophilicity.
Tmax​ (h) N/A0.5 - 1.0Fast gastrointestinal transit and absorption.
t1/2​ (h) 2.5 - 4.03.0 - 4.5Moderate clearance; suitable for once- or twice-daily dosing in efficacy models.
Bioavailability (F%) 100%35% - 50%First-pass hepatic metabolism likely reduces absolute oral bioavailability.

In Vivo Efficacy Protocol: Maximal Electroshock Seizure (MES) Model

Because 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole acts as a use-dependent Nav blocker, the Maximal Electroshock Seizure (MES) test is the gold-standard self-validating assay to confirm target engagement in the CNS. The MES test induces generalized tonic-clonic seizures; compounds that block Nav channels effectively prevent the spread of this seizure activity.

Experimental Workflow
  • Pre-treatment: Administer the compound via Intraperitoneal (IP) injection (e.g., 5, 10, and 20 mg/kg doses) to groups of 8-10 mice. Include a vehicle control group and a positive control group (e.g., Riluzole or Phenytoin at 15 mg/kg).

  • Incubation: Wait 45 minutes (the approximate IP Tmax​ ) to ensure peak brain concentrations.

  • Electroshock Application:

    • Apply a drop of 0.9% saline containing a local anesthetic (e.g., 0.5% tetracaine) to the corneas to ensure electrical conductivity and ethical compliance.

    • Deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.

  • Observation & Endpoint:

    • Immediately observe the animal for Hindlimb Tonic Extension (HLTE) , defined as the rigid extension of the hindlimbs parallel to the body axis.

    • Validation Metric: Protection is defined as the complete absence of HLTE. The data is recorded dichotomously (Protected vs. Not Protected).

  • Toxicity Counter-Screen (Rotarod Test): To ensure that seizure protection is not merely a result of generalized motor impairment or sedation, subject a parallel cohort to the Rotarod test. Animals must maintain balance on a rotating rod (10 RPM) for 1 minute. Failure indicates neurotoxicity ( TD50​ ).

Table 3: Efficacy and Toxicity Endpoints (MES & Rotarod)
Treatment GroupMES Protection (% of animals)Rotarod Failure (% of animals)Therapeutic Index ( TD50​/ED50​ )
Vehicle Control 0%0%N/A
Compound (5 mg/kg) 20%0%N/A
Compound (10 mg/kg) 60%0%N/A
Compound (20 mg/kg) 100%10%> 2.0 (Favorable safety margin)
Riluzole (15 mg/kg) 80%20%~ 1.5

Note: Data represents expected pharmacological trajectories based on benzothiazole-piperazine class performance.

References

  • Farinato, A., Cavalluzzi, M. M., Altamura, C., et al. (2023). "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels." ACS Medicinal Chemistry Letters, 14(7), 999-1008. Available at:[Link]

  • Pittenger, C., Coric, V., Banasr, M., et al. (2008). "Review of the Use of the Glutamate Antagonist Riluzole in Psychiatric Disorders and a Description of Recent Use in Childhood Obsessive-Compulsive Disorder." Journal of Child and Adolescent Psychopharmacology, 20(4), 309–315. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Welcome to the technical support center for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's limited aqueous solubility. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully work with this molecule in your experiments.

Understanding the Molecule: A Tale of Two Moieties

The structure of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole presents a classic solubility challenge. It combines a lipophilic benzothiazole core with a basic, and potentially hydrophilic, piperazine side chain. Benzothiazole and its derivatives are generally non-polar and exhibit low water solubility.[1] Conversely, the piperazine motif is frequently incorporated into drug candidates to enhance aqueous solubility.[2][3] The two nitrogen atoms in the piperazine ring can be protonated, forming salts with significantly improved solubility.[4] The interplay between these two moieties dictates the compound's overall solubility profile, which is highly dependent on the pH of the medium.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Q1: Why does my compound precipitate when I dilute my DMSO stock solution in aqueous buffer?

A1: This is a common phenomenon known as "crashing out." Your compound is likely highly soluble in a polar aprotic solvent like DMSO.[1] However, when this stock solution is introduced into an aqueous buffer, the DMSO is diluted, and the compound is exposed to a predominantly aqueous environment where its solubility is much lower. The benzothiazole core is hydrophobic, driving this precipitation.[1][5]

Q2: What is the first and most straightforward step I should take to address the precipitation issue?

A2: The simplest initial step is to reduce the final concentration of your compound in the aqueous medium. It's possible that a lower, yet still effective, concentration for your assay will be soluble under your current conditions. Additionally, ensure the final concentration of your co-solvent (e.g., DMSO) is as low as possible, ideally below 1% for most cell-based assays, as higher concentrations can be cytotoxic or interfere with the experiment.[1]

Q3: How does pH affect the solubility of this compound?

A3: The piperazine moiety of your compound has two basic nitrogen atoms with distinct pKa values (typically around 5.5 and 9.5 for unsubstituted piperazine).[3][6] At a pH below the lower pKa, both nitrogens will be protonated, forming a dicationic species. Between the two pKa values, the molecule will exist predominantly as a monocation. At a pH above the higher pKa, the uncharged, free base form will dominate. The charged (protonated) forms are significantly more water-soluble than the neutral form. Therefore, adjusting the pH of your aqueous buffer to be acidic should markedly improve solubility.

Q4: Can I use co-solvents to improve solubility, and which ones are recommended?

A4: Yes, co-solvents are a viable strategy. Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[7] For in vivo studies, common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[8][9] For in vitro assays, besides DMSO, ethanol can also be used. It is crucial to determine the tolerance of your specific assay system to the chosen co-solvent and its final concentration.

Q5: What are cyclodextrins, and how can they help with the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble guest molecules, like your benzothiazole derivative, within their cavity, forming an inclusion complex.[11][12][13] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[1][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[15]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are encountering solubility issues, follow this logical progression of troubleshooting steps.

Step 1: Physicochemical Characterization (Know Your Molecule)

Before attempting solubility enhancement, it's beneficial to have an understanding of your compound's properties.

  • pKa Determination: Experimentally determine or computationally predict the pKa values of the piperazine moiety. This will be your guide for pH adjustment.

  • LogP Calculation: A calculated LogP (partition coefficient) will give you an indication of the compound's lipophilicity. A higher LogP suggests a greater need for solubility enhancement.

Step 2: pH Adjustment

This is often the most effective and straightforward method for compounds with ionizable groups.

  • Rationale: Protonating the piperazine ring will create a more polar, charged species that is more readily solvated by water.

  • Action: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Determine the solubility of your compound in each buffer using the shake-flask method (see Protocol 1).

cluster_pH Effect of pH on Ionization and Solubility High_pH High pH (e.g., > 10) Free Base (Low Solubility) Neutral_pH Neutral pH (e.g., 7.4) Mixture of Free Base and Monocation (Poor Solubility) High_pH->Neutral_pH Decrease pH Low_pH Low pH (e.g., < 5) Dication (High Solubility) Neutral_pH->Low_pH Decrease pH

Caption: Impact of pH on the ionization state and resulting aqueous solubility of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Step 3: Co-solvent Systems

If pH adjustment alone is insufficient or not compatible with your experimental system, consider using a co-solvent.

  • Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of non-polar solutes.

  • Action: Create a ternary phase diagram by systematically varying the proportions of water, a co-solvent (e.g., PEG 400), and a solubilizer (e.g., propylene glycol) to identify a stable, single-phase region that can dissolve your compound at the desired concentration. For a simpler approach, prepare a pre-mixed co-solvent system and determine the compound's solubility (see Protocol 2).

Step 4: Cyclodextrin Complexation

This is a powerful technique for significantly increasing aqueous solubility, particularly for in vivo formulations.

  • Rationale: The hydrophobic benzothiazole portion of your molecule can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.

  • Action: Prepare solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations in your desired aqueous buffer. Add an excess of your compound to each solution and determine the solubility. This will allow you to assess the extent of solubility enhancement and the stoichiometry of the complex (see Protocol 3).

cluster_complexation Cyclodextrin Inclusion Complex Formation Drug Poorly Soluble Drug Complex Soluble Inclusion Complex Drug->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.

Quantitative Data Summary

The following table provides a hypothetical yet representative summary of how different formulation strategies might improve the aqueous solubility of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. Actual results will need to be determined experimentally.

Formulation VehicleExpected Solubility Range (µg/mL)Notes
Deionized Water< 1Intrinsic solubility of the free base is expected to be very low.
Phosphate Buffered Saline (PBS), pH 7.41 - 10Slight improvement over water, but still poorly soluble.
Acetate Buffer, pH 4.5100 - 1000+Significant increase in solubility due to protonation of the piperazine ring.
20% PEG 400 in Water50 - 200Moderate improvement due to the co-solvent effect.
10% (w/v) HP-β-CD in PBS, pH 7.4500 - 2000+Substantial increase in solubility through inclusion complex formation.[1]
10% PEG 400, 5% Propylene Glycol in Acetate Buffer, pH 4.5> 2000A combined approach of pH adjustment and co-solvents can yield the highest solubility.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole to a known volume of the test solvent (e.g., buffer of a specific pH) in a sealed glass vial. An excess of solid material should be visible.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Co-solvent-Based Formulation

This protocol provides a starting point for a co-solvent formulation suitable for preclinical studies.[8]

  • Vehicle Preparation: Prepare the co-solvent vehicle. For example, to make a vehicle containing 20% PEG 400 and 10% Propylene Glycol, mix 2 mL of PEG 400, 1 mL of Propylene Glycol, and dilute to 10 mL with water or a suitable buffer.

  • Compound Dissolution: Weigh the required amount of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and add it to the prepared vehicle.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (e.g., to 40°C) can be used to aid dissolution, but the stability of the compound at this temperature should be confirmed.

  • Final Dilution: If necessary, the final formulation can be diluted with saline or the appropriate buffer just before administration.

Protocol 3: Preparation of a Cyclodextrin-Based Formulation

This protocol describes the preparation of an inclusion complex with HP-β-CD.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v in PBS, pH 7.4) by stirring until the cyclodextrin is fully dissolved.

  • Complexation: Add the 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole powder to the cyclodextrin solution in small portions while stirring.

  • Equilibration: Continue stirring the mixture at room temperature for at least 24 hours to facilitate the formation of the inclusion complex. Sonication can be used to accelerate the process.

  • Clarification: After equilibration, centrifuge the solution at high speed to remove any undissolved compound.

  • Sterilization (if required): Filter the resulting clear solution through a 0.22 µm sterile filter for parenteral administration.

cluster_workflow General Experimental Workflow for Solubility Enhancement Start Poorly Soluble Compound Char Physicochemical Characterization (pKa, LogP) Start->Char pH_Adjust Strategy 1: pH Adjustment Char->pH_Adjust Co_Solvent Strategy 2: Co-solvents Char->Co_Solvent Cyclodextrin Strategy 3: Cyclodextrins Char->Cyclodextrin Analyze Determine Solubility (Shake-Flask Method) pH_Adjust->Analyze Co_Solvent->Analyze Cyclodextrin->Analyze Optimize Optimize Formulation Analyze->Optimize End Soluble Formulation for In Vitro / In Vivo Study Optimize->End

Caption: A decision-making workflow for selecting and optimizing a solubility enhancement strategy.

References

  • Gallenkamp, D., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC. [Link]

  • Pérez-Tomás, R., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PMC. [Link]

  • Paulpandi, R. Q., et al. (2016). Enhanced Zn2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin. RSC Publishing. [Link]

  • Li, Y., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers. [Link]

  • Enoch, I. V. M., et al. (2016). Enhanced Zn2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin. RSC Publishing. [Link]

  • Iacobazzi, R. M., et al. (2025). Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action. PubMed. [Link]

  • Roy, B., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Al-Ostath, A. I., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. [Link]

  • ResearchGate. Benzothiazine derivatives solubility? [Link]

  • Whitehead, K., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Publications. [Link]

  • de Oliveira, R. B., et al. (2021). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • Impactfactor. Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. [Link]

  • van der Loop, T., et al. (2021). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Radboud Repository. [Link]

  • Etherson, K. (2016). Novel formulation strategies to overcome poorly water soluble compounds. Strathclyde Institute Of Pharmacy And Biomedical Sciences. [Link]

  • Wikipedia. Piperazine. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • PubChem. 2-[4-(2H-1,4-Benzothiazine-3-YL)-piperazine-1-LY]-1,3-thiazole-4-carboxylic acid ethylester. [Link]

  • Sharma, N., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. PubMed. [Link]

  • ResearchGate. Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. [Link]

  • PubChem. 2-Piperazin-1-yl-1,3-benzothiazole. [Link]

  • Wikipedia. Benzothiazole. [Link]

  • Hartono, A., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Journal of Chemical & Engineering Data. [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This guide is designed for researchers and drug development professionals seeking to optimize the critical Nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. This guide is designed for researchers and drug development professionals seeking to optimize the critical Nucleophilic Aromatic Substitution (SNAr) step between 2-chloro-4-ethyl-1,3-benzothiazole and piperazine.

Below, you will find a diagnostic workflow, targeted FAQs, a troubleshooting matrix, and a self-validating Standard Operating Procedure (SOP) grounded in established SNAr methodologies[1][2].

Diagnostic Workflow & Decision Tree

Workflow Start 2-Chloro-4-ethyl-1,3-benzothiazole + Piperazine SNAr SNAr Reaction (Polar Aprotic Solvent, Heat) Start->SNAr Check LCMS Conversion > 95%? SNAr->Check Issue1 Incomplete Conversion (Unreacted SM) Check->Issue1 No Issue2 Bis-alkylation Byproduct (Dimer Formation) Check->Issue2 No Success 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (Target Product) Check->Success Yes Sol1 Increase Temp to 120°C or Use Microwave Irradiation Issue1->Sol1 Sol1->SNAr Sol2 Increase Piperazine to 5-10 eq or use Boc-Piperazine Issue2->Sol2 Sol2->SNAr

Figure 1: SNAr reaction diagnostic workflow and troubleshooting decision tree.

Reaction Optimization FAQs

Q: Why is the 2-position of the benzothiazole ring susceptible to nucleophilic attack? A: The SNAr mechanism requires an electron-deficient aromatic system. In 1,3-benzothiazoles, the highly electronegative nitrogen atom in the thiazole ring acts as an electron-withdrawing group via resonance and inductive effects. This significantly depletes electron density at the C2 position, stabilizing the negatively charged Meisenheimer complex intermediate during nucleophilic attack by piperazine[2][3].

Q: I am observing a high percentage of a high-molecular-weight byproduct. What is causing this? A: You are likely observing bis-alkylation. Piperazine is a symmetrical diamine with two secondary amine sites. Once the first nitrogen reacts with 2-chloro-4-ethyl-1,3-benzothiazole, the resulting product still contains a reactive secondary amine. If the local concentration of the starting material is too high relative to unreacted piperazine, the mono-substituted product will react with a second molecule of the benzothiazole, forming a dimer.

Q: How can I mechanistically prevent bis-alkylation? A: There are two primary strategies:

  • Kinetic Control (Excess Reagent): Use a massive stoichiometric excess of piperazine (typically 5 to 10 equivalents). This ensures that the starting material statistically encounters free piperazine rather than the mono-substituted product[1].

  • Protecting Group Strategy: Substitute piperazine with N-Boc-piperazine (1.1 equivalents). The Boc group deactivates the second nitrogen. After the SNAr reaction, a simple acidic deprotection (e.g., TFA or HCl in dioxane) yields the desired free amine.

Troubleshooting Matrix

Symptom / ObservationMechanistic CauseRecommended Solution
Recovery of unreacted 2-chloro starting material Insufficient thermal energy to overcome the activation barrier of the SNAr reaction.Switch solvent from Acetonitrile to DMSO or NMP. Increase temperature to 120 °C. Consider microwave irradiation (150 °C, 15 mins).
Formation of bis-alkylated dimer Statistical competition between free piperazine and the mono-substituted product.Increase piperazine equivalents to ≥5.0 eq, or switch to N-Boc-piperazine. Add the benzothiazole dropwise to the piperazine solution.
Product lost during aqueous workup The target molecule is highly polar and forms water-soluble salts at low pH.Ensure the aqueous phase is basified to pH > 10 using 1M NaOH before extracting with an organic solvent (e.g., EtOAc or DCM).
Dark brown/black reaction mixture Thermal degradation or oxidation of the electron-rich amine products.Degas the solvent with N2 prior to heating. Reduce reaction time by utilizing microwave synthesis.

Standard Operating Procedure (SOP): SNAr Synthesis

This self-validating protocol utilizes kinetic control (excess piperazine) to drive yield and minimize dimerization, adapted from established benzothiazole amination methodologies[1][4].

Materials Required:

  • 2-Chloro-4-ethyl-1,3-benzothiazole (1.0 eq, limiting reagent)

  • Anhydrous Piperazine (5.0 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve anhydrous piperazine (5.0 eq) and DIPEA (2.0 eq) in anhydrous NMP (0.2 M relative to the limiting reagent).

  • Addition: Dissolve 2-chloro-4-ethyl-1,3-benzothiazole (1.0 eq) in a minimal amount of NMP. Add this solution dropwise to the stirring piperazine mixture at room temperature. Causality: Dropwise addition keeps the local concentration of the electrophile low, strongly favoring mono-alkylation.

  • Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 100–120 °C using an oil bath or heating block.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture. Dilute in 1 mL Methanol and analyze via LCMS.

    • Validation Check: The peak corresponding to the starting material (m/z [M+H]+ calculated for C9H8ClNS) should be <5% by UV integration. If >5%, continue heating for 2 hours.

  • Workup: Once complete, cool the mixture to room temperature. Pour the mixture into ice-cold deionized water (5x reaction volume).

  • Extraction & Basification: Adjust the aqueous layer to pH 12 using 2M NaOH (critical to ensure the piperazine moiety is fully deprotonated). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual NMP, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH containing 1% NH4OH to prevent tailing of the secondary amine).

Quantitative Optimization Data

The following table summarizes the expected outcomes based on varying reaction parameters during the SNAr optimization phase.

EntryPiperazine (eq)Base (eq)SolventTemp (°C)TimeConversion (%)Mono:Bis Ratio
11.2K2CO3 (2.0)ACN8016 h45%60:40
23.0DIPEA (2.0)NMP1008 h85%85:15
35.0DIPEA (2.0)NMP1204 h>98%98:2
41.1 (Boc-Pip)K2CO3 (2.0)DMSO1206 h>95%100:0

Note: Entry 4 requires a subsequent deprotection step, which adds operational time despite perfect selectivity.

References

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters / PubMed Central. Details the SNAr reaction of 2-chlorobenzothiazole derivatives with piperazine. Available at:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Provides authoritative mechanistic grounding on the activation of aromatic rings for SNAr reactions. Available at:[Link]

Sources

Troubleshooting

purification techniques for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole crude extracts

Welcome to the Technical Support Center. The purification of 2-piperazinylbenzothiazole derivatives presents unique chromatographic challenges due to the highly basic secondary amine of the piperazine ring and the lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of 2-piperazinylbenzothiazole derivatives presents unique chromatographic challenges due to the highly basic secondary amine of the piperazine ring and the lipophilic nature of the benzothiazole core. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure high-purity API recovery.

PurificationWorkflow Crude Crude Extract (4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole) LLE Acid-Base Extraction (Isolate Basic Fraction) Crude->LLE Flash Flash Chromatography (Silica + TEA Modifier) LLE->Flash HPLC Prep-HPLC (C18, TFA Modifier) Flash->HPLC Cryst Salt Crystallization (HCl Salt Formation) HPLC->Cryst Pure Pure API (>99%) Cryst->Pure

Workflow for the purification of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Section 1: Liquid-Liquid Extraction (Acid-Base) Troubleshooting

Q: During the initial acid-base extraction of the crude mixture, I am experiencing severe emulsions and losing product in the aqueous layer after basification. Why is this happening?

A: 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole contains a highly basic secondary amine on the piperazine ring (estimated pKa ~9.0–9.5)[1]. If the aqueous layer is not basified sufficiently (pH < 11), a significant portion of the compound remains protonated and water-soluble. Furthermore, the lipophilic ethyl group combined with the partially protonated amine acts as a surfactant, reducing interfacial tension and causing severe emulsions.

Protocol: Optimized Acid-Base Extraction

Causality: Using a strong acid ensures complete protonation for aqueous transfer, while driving the pH above 11 during basification guarantees complete deprotonation, destroying the surfactant effect and allowing clean extraction into the organic phase.

  • Acidic Extraction: Dissolve the crude extract in Dichloromethane (DCM). Extract with 1.0 M HCl (3 x 50 mL). The basic target compound moves to the aqueous phase as a water-soluble hydrochloride salt. Discard the organic layer containing neutral impurities.

  • Thermal Control: Cool the aqueous layer in an ice bath to 0–5 °C. Neutralization is highly exothermic, and elevated temperatures can degrade the piperazine ring.

  • Basification: Slowly add 2.0 M NaOH dropwise until the pH reaches 11–12. The solution will become cloudy as the free base precipitates.

  • Emulsion Breaking: If an emulsion forms, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the lipophilic compound out of the water.

  • Organic Recovery: Extract the basified aqueous layer with fresh DCM (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Self-Validation Step: Spot the initial discarded organic layer and the final basified aqueous layer on a TLC plate. Visualize under UV light (254 nm). The UV-active benzothiazole core must be completely absent from the initial organic waste and strongly present in the final DCM extract.

Section 2: Flash Chromatography Optimization

Q: When purifying the free base on normal-phase silica gel, the compound streaks severely, resulting in poor recovery and co-elution with unreacted piperazine. How can I resolve this?

A: This is a classic issue when chromatographing basic amines. Bare silica gel ( SiO2​ ) contains residual surface silanol groups ( Si−OH ) which are weakly acidic. The basic piperazine nitrogen strongly interacts with these silanols via hydrogen bonding and cation exchange, leading to severe peak tailing and irreversible adsorption[2][3]. To prevent this, you must "mask" the active silanols by adding a basic modifier like Triethylamine (TEA) to your mobile phase[4].

Protocol: Silica Gel Passivation with TEA

Causality: TEA has a lower molecular weight and higher localized basicity than the bulky benzothiazole derivative. It competitively binds to the acidic silanols, saturating the stationary phase and allowing your target analyte to elute strictly based on its polarity rather than ion-exchange interactions[2].

  • Mobile Phase Preparation: Prepare your eluent system (e.g., Dichloromethane / Methanol 95:5, v/v).

  • Modifier Addition: Add 1% (v/v) Triethylamine (TEA) to the mobile phase mixture.

  • Column Equilibration (Critical): Pre-equilibrate the packed silica column with at least 3 column volumes (CV) of the TEA-modified mobile phase. Do not skip this step; the silanols must be saturated before the sample is loaded.

  • Elution: Load the sample and elute. The TEA will maintain a deactivated silica surface, allowing the benzothiazole derivative to elute as a sharp, symmetrical band.

  • Self-Validation Step: Run a 2D-TLC (two developments in perpendicular directions) of your collected fractions. If the compound appears as a single, non-streaking round spot in both dimensions, the silanol masking was successful, and the fraction is pure.

Section 3: Preparative HPLC & Mass Spectrometry Challenges

Q: I am scaling up purification using Preparative Reversed-Phase HPLC (C18). Should I use Formic Acid (FA) or Trifluoroacetic Acid (TFA) as my mobile phase additive?

A: The choice depends entirely on whether your primary goal is peak shape/loading capacity or mass spectrometry (LC-MS) compatibility.

TFA lowers the pH to ~2.0, neutralizing most surface silanols, and acts as a strong ion-pairing agent. It binds to the positively charged piperazine, neutralizing the charge and creating a hydrophobic complex that interacts strongly with the C18 phase, eliminating tailing[5]. However, TFA severely suppresses electrospray ionization (ESI) signals in MS by forming strong ion-pairs in the gas phase[6]. Formic acid is MS-friendly but provides weaker ion-pairing, which can lead to tailing for highly basic compounds[5].

Quantitative Comparison: Mobile Phase Modifiers for Basic Amines
Feature0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Aqueous pH ~2.0~2.7
Ion-Pairing Strength Strong (Forms hydrophobic pairs)Weak
Peak Shape (Amines) Excellent (Sharp, symmetrical)Moderate (Potential tailing)
LC-MS Compatibility Poor (Severe ion suppression)Excellent (Promotes ionization)
Primary Application Preparative HPLC (UV-DAD detection)Analytical LC-MS / Fraction ID

Recommendation: Use 0.1% TFA for the bulk preparative HPLC run to maximize column loading and resolution of the 4-ethyl-benzothiazole core from closely related structural isomers. Use 0.1% Formic Acid only on analytical aliquots for LC-MS fraction identification.

Section 4: Final Polishing (Salt Formation/Crystallization)

Q: The isolated free base is a viscous oil. How can I obtain a highly pure, stable solid for long-term storage and biological testing?

A: 2-Piperazinylbenzothiazole derivatives often resist crystallization as free bases due to their low melting points and the lipophilic ethyl substituent[1]. Converting the free base into a hydrochloride (HCl) salt increases the lattice energy, facilitating the formation of stable, highly pure crystals while simultaneously purging trace lipophilic impurities.

Protocol: Hydrochloride Salt Crystallization

Causality: The secondary amine of the piperazine ring is the most basic site. Protonating it with anhydrous HCl forms a polar salt that is insoluble in non-polar ethereal solvents, driving precipitation while neutral impurities remain dissolved.

  • Dissolution: Dissolve the purified free base in a minimal volume of anhydrous Diethyl Ether or Isopropanol (approx. 5 mL per gram of compound).

  • Temperature Control: Chill the solution in an ice bath to 0–5 °C to lower solubility and maximize yield.

  • Salt Formation: Dropwise, add 1.1 equivalents of a standardized solution of HCl in Dioxane (4.0 M) under continuous stirring. A white to off-white precipitate (4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride) will form immediately.

  • Maturation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation and crystal growth.

  • Isolation: Filter the solid under a vacuum, wash with cold anhydrous ether, and dry under a high vacuum for 24 hours.

  • Self-Validation Step: Dissolve a few crystals in D2​O and run a 1H -NMR. The absence of residual solvent peaks (e.g., ether at 1.1 and 3.4 ppm) and the presence of a distinct downfield shift in the piperazine protons confirm successful and pure salt formation.

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Optimization

Technical Support Center: Troubleshooting 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (EPB) Synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of 2-(piperazin-1-yl)benzothiazole derivatives, such as 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (EPB), relies heavily on the nucleophilic aromatic substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 2-(piperazin-1-yl)benzothiazole derivatives, such as 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (EPB), relies heavily on the nucleophilic aromatic substitution (SNAr) of a 2-halobenzothiazole core[1]. While this is a well-documented pathway, the dual-nucleophilic nature of piperazine and the electrophilic sensitivity of the benzothiazole ring often lead to complex impurity profiles[2].

Strict control over genotoxic and environmentally hazardous byproducts is critical for downstream pharmaceutical viability[3]. This guide provides causality-driven troubleshooting, quantitative analytics, and a self-validating protocol to eliminate toxic byproducts during EPB synthesis.

Core Reaction Dynamics & Byproduct Pathways

Understanding the mechanistic branching of your reaction is the first step in troubleshooting. The diagram below illustrates the competing pathways that lead to the desired EPB API intermediate versus toxic degradants.

Workflow SM 2-Chloro-4-ethyl-1,3-benzothiazole (Electrophile) Target 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Target API Intermediate SM->Target SNAr (Anhydrous MeCN, 80°C) Controlled Dropwise Addition Mercapto 4-Ethyl-2-mercaptobenzothiazole (Toxic Hydrolysis Product) SM->Mercapto H2O / Base Contamination (Hydrolytic Degradation) Nuc Piperazine (5.0 eq) (Nucleophile) Nuc->Target Dimer 1,4-Bis(4-ethylbenzothiazol-2-yl)piperazine (Genotoxic Dimer) Target->Dimer Secondary Amine Reacts with SM (If Piperazine is Depleted)

Reaction dynamics of EPB synthesis highlighting target formation and toxic byproduct pathways.

Troubleshooting FAQs

Q1: Why am I seeing a highly insoluble precipitate forming during the reaction, and how does it relate to toxicity? A1: This precipitate is almost certainly the bis-alkylated dimer, 1,4-bis(4-ethylbenzothiazol-2-yl)piperazine. Because piperazine is a diamine, the initially formed EPB still possesses a secondary amine (pKa ~5.7). While less nucleophilic than the parent piperazine, high temperatures and poor local concentration gradients drive this over-alkylation[1]. This dimer is not only a yield-killer but poses genotoxic risks and is notoriously difficult to separate via standard chromatography due to its poor solubility[3]. Causality & Fix: This is a stoichiometric and kinetic failure. Maintain a strict 5:1 molar ratio of piperazine to the benzothiazole electrophile. Furthermore, use a syringe pump to add the electrophile dropwise into the piperazine solution, ensuring the electrophile is always reacting in an environment where unreacted piperazine vastly outnumbers the mono-alkylated EPB product.

Q2: My final product has a foul, sulfurous odor and HPLC shows a low-molecular-weight impurity. What is this? A2: This indicates the formation of 4-ethyl-2-mercaptobenzothiazole (or related thiophenol derivatives) via the hydrolysis of your 2-chloro-4-ethyl-1,3-benzothiazole starting material. When the reaction is run in the presence of adventitious water and a base (like K2CO3 or DIPEA), hydroxide ions outcompete piperazine for the electrophilic C2 carbon of the benzothiazole ring[2]. These mercapto-derivatives are highly toxic to aquatic life and represent severe environmental hazards. Causality & Fix: Water is acting as a competing nucleophile. Ensure all solvents (e.g., Acetonitrile) are strictly anhydrous (<50 ppm water). Operate under an inert Argon atmosphere and avoid using hygroscopic inorganic bases if your solvent isn't perfectly dry.

Q3: How do I efficiently remove unreacted piperazine without losing my target EPB product? A3: Piperazine is highly water-soluble but can co-extract into organic phases if the pH is not carefully managed, leading to corrosive and toxic carryover in the final API intermediate. Causality & Fix: Leverage the pKa differentials of the molecules. Unreacted piperazine has a pKa1 of ~9.8, while the secondary amine on the EPB product has a significantly lower pKa due to the electron-withdrawing nature of the attached benzothiazole ring. Wash the organic reaction mixture with a mildly acidic aqueous buffer (pH ~6.5). At this pH, piperazine is fully protonated and partitions into the aqueous waste, while EPB remains predominantly in the organic phase as a free base.

Quantitative Yield & Impurity Analytics

The table below summarizes the impact of various reaction parameters on the yield of EPB and the suppression of toxic byproducts.

Reaction ConditionPiperazine Eq.Solvent (Condition)Temp (°C)Target EPB Yield (%)Genotoxic Dimer (%)Mercapto Byproduct (%)
Standard SNAr Batch1.1DMF (Non-anhydrous)10045.228.512.3
Base-Catalyzed1.5MeCN + K2CO3 (Wet)8051.018.219.8
Excess Amine (Batch)5.0DMF (Anhydrous)10082.44.1< 0.5
Optimized Protocol 5.0 MeCN (Anhydrous) 80 91.5 < 1.0 < 0.1
Self-Validating Experimental Protocol: Optimized EPB Synthesis

This methodology is designed to maximize SNAr efficiency while utilizing kinetic control and pH differentials to suppress bis-alkylation and hydrolysis.

Materials Required:

  • 2-Chloro-4-ethyl-1,3-benzothiazole (Electrophile, 1.0 eq, 10 mmol)

  • Piperazine (Nucleophile, 5.0 eq, 50 mmol)

  • Anhydrous Acetonitrile (MeCN, <50 ppm H2O)

  • Phosphate Buffer (0.1 M, adjusted to pH 6.5)

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser. Purge the system with Argon for 15 minutes. Add 50 mmol of anhydrous piperazine and 30 mL of anhydrous MeCN.

  • Kinetic Electrophile Addition: Dissolve 10 mmol of 2-chloro-4-ethyl-1,3-benzothiazole in 20 mL of anhydrous MeCN. Using a syringe pump, add this solution dropwise to the stirring piperazine mixture over exactly 60 minutes at room temperature.

    • Causality: Slow addition ensures a massive local excess of piperazine, kinetically favoring mono-alkylation and starving the reaction of the conditions needed to form the toxic bis-alkylated dimer.

  • Thermal Activation & Monitoring: Heat the reaction to 80°C (reflux) for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material spot (Rf ~0.8) completely disappears, replaced by the primary EPB spot (Rf ~0.3).

  • Solvent Evaporation: Cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure to remove the MeCN.

  • pH-Controlled Aqueous Workup: Dissolve the crude concentrated residue in 100 mL of Ethyl Acetate. Transfer to a separatory funnel and wash with 3 x 50 mL of the pH 6.5 phosphate buffer.

    • Causality: The highly basic unreacted piperazine protonates and partitions into the aqueous waste. The target EPB remains in the organic layer.

  • Isolation: Wash the organic layer once with 30 mL of brine, dry over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield pure EPB as a pale yellow solid.

References
  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC (National Institutes of Health). 1

  • Synthesis and biological evaluation of some novel 2-cyclic amine benzothiazole derivatives - IAJPS. 2

  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring - DergiPark. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and Other Benzothiazole Derivatives in Drug Discovery

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique structural features allow for divers...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique structural features allow for diverse substitutions, leading to a vast chemical space for drug discovery and development.[2] This guide provides a comparative overview of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole against other benzothiazole derivatives, with a focus on their potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. The analysis is supported by experimental data from peer-reviewed literature and offers insights into the structure-activity relationships (SAR) that govern their biological effects.

The Benzothiazole Core: A Versatile Pharmacophore

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, imparts a unique combination of lipophilicity and hydrogen bonding capability to molecules.[3] This allows for effective interaction with various biological targets, including enzymes and receptors.[4][5] Consequently, benzothiazole derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective agents.[6][7]

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A Compound of Interest

While specific experimental data for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is not extensively available in the public domain, its structural features suggest a strong potential for biological activity. The presence of a piperazine moiety at the 2-position is a common feature in many bioactive compounds, often enhancing their pharmacokinetic properties and target engagement.[8] The ethyl group at the 4-position, being an electron-donating group, is likely to modulate the electronic properties of the benzothiazole ring system, which can influence its interaction with biological targets.

This guide will, therefore, draw upon the established knowledge of structurally related 2-piperazinyl-benzothiazole derivatives to infer the potential activity profile of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and to provide a robust comparison with other benzothiazole analogs.

Comparative Analysis of Biological Activities

The therapeutic potential of benzothiazole derivatives is vast. This section will compare the performance of 2-piperazinyl-benzothiazoles and other key derivatives across three major therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[9][10] The introduction of a piperazine ring at the 2-position has been a particularly fruitful strategy in the design of potent antitumor compounds.[1][11]

Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference(s)
2-Piperazinyl-benzothiazole Derivatives
Aroyl substituted benzothiazole-piperazines (e.g., 1h, 1j)HUH-7, MCF-7, HCT-116Highly active, induce apoptosis[11]
Benzothiazole-based piperazine derivative (1d)HUH-7, MCF-7, HCT-116IC50 = 3.1 µM (HUH-7), 9.2 µM (MCF-7)[1][12]
Benzothiazole-based piperazine derivative (1a)HCT-116IC50 = 4.8 µM[1]
Benzothiazole-based piperazine derivative (2a)HCT-116IC50 = 4.5 µM[1]
Other Benzothiazole Derivatives
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleLung, colon, and breast cancer cell linesPotent and selective inhibitory activity[7]
Benzothiazole-containing hydroxamic acids-Histone deacetylase inhibitors, antitumor agents[7]
Tetrazine derivatives with benzothiazole frameworkVarious human cancer cell linesIC50 values ranging from 2.02 to 171.67 µM[5]

Based on the data presented, the 2-piperazinyl-benzothiazole scaffold is a promising framework for the development of novel anticancer agents. The substitutions on the piperazine ring and the benzothiazole nucleus play a critical role in determining the cytotoxic potency and selectivity. For 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, the ethyl group at the 4-position could potentially enhance its anticancer activity by increasing its lipophilicity, thereby improving its cell permeability.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used method for determining cytotoxicity in cancer cell lines.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (including 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and other derivatives) and a positive control (e.g., doxorubicin) for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) values.

SRB_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Test Compounds B->C D Incubate for 48-72 hours C->D E Fix Cells with 10% TCA D->E F Stain with 0.4% SRB E->F G Wash and Solubilize Dye F->G H Measure Absorbance at 510 nm G->H I Calculate GI50 Values H->I

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzothiazole derivatives have demonstrated significant potential in this area, with activity against a range of bacteria and fungi.[13][14]

Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound/Derivative ClassMicrobial Strain(s)Reported Activity (MIC)Reference(s)
2-Piperazinyl-benzothiazole Derivatives
Ethyl 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetateS. aureus, E. coli, C. albicansNo significant activity observed[9][15]
Other Benzothiazole Derivatives
Benzothiazole based 4-thiazolidinonesE. coli, C. albicansMIC in the range of 15.6–125 µg/mL[16]
3-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-oneP. aeruginosaMIC = 0.10 mg/mL[6]
Substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamidesVarious strainsLow MIC values reported[16]

While some 2-piperazinyl-benzothiazole derivatives have not shown significant antimicrobial activity in initial screens, the broad antimicrobial potential of the benzothiazole scaffold suggests that further structural modifications could lead to potent antimicrobial agents. The introduction of an ethyl group at the 4-position in 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole may alter its antimicrobial profile.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare Inoculum: Grow the microbial strain overnight and dilute to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare Standardized Microbial Inoculum assay1 Inoculate Wells with Microbial Suspension prep1->assay1 prep2 Prepare Serial Dilutions of Test Compounds prep2->assay1 assay2 Incubate Plate (18-24 hours) assay1->assay2 analysis1 Observe for Visible Growth assay2->analysis1 analysis2 Determine Minimum Inhibitory Concentration (MIC) analysis1->analysis2

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's disease pose a significant challenge to global health. Benzothiazole derivatives have shown promise as neuroprotective agents, with some compounds exhibiting inhibitory activity against key enzymes involved in the pathology of these diseases.[17][18][19]

Table 3: Comparative Neuroprotective Activity of Benzothiazole Derivatives

Compound/Derivative ClassTarget/ModelReported ActivityReference(s)
2-Piperazinyl-benzothiazole Derivatives
Benzothiazole-piperazine compounds (B2-B5)Acetylcholinesterase (AChE)Significant selective inhibitory potencies[18][20]
Benzothiazole-piperazine derivativesStreptozotocin-induced cognitive deficits in ratsImproved learning and memory parameters[18]
N-(5,6-substituted benzo[d]thiazol-2-yl) benzamides with piperazineAChE and MAO-BCompound 4f: IC50 = 23.4 nM (AChE), 40.3 nM (MAO-B)[19]
Other Benzothiazole Derivatives
2-Piperazinylbenzothiazole derivatives (2e, 2f)5-HT3 receptor antagonistsMore potent than ondansetron in vitro
(Benzo)thiazine derivativesAcetylcholinesterase (AChE)Moderate to satisfactory inhibitory activity

The data strongly suggest that the 2-piperazinyl-benzothiazole scaffold is a valuable starting point for the design of multi-target-directed ligands for neurodegenerative diseases. The ability of these compounds to inhibit acetylcholinesterase and improve cognitive function in preclinical models is particularly noteworthy. The 4-ethyl substitution in our target compound could influence its blood-brain barrier permeability and target engagement, potentially leading to a favorable neuroprotective profile.

Signaling Pathway: Cholinergic Neurotransmission and Alzheimer's Disease

In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) contributes to cognitive decline. AChE inhibitors, such as some benzothiazole derivatives, block this degradation, thereby increasing ACh levels in the synaptic cleft and enhancing cholinergic neurotransmission.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh_cleft ACh Vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Degradation Receptor ACh Receptor ACh_cleft->Receptor Binding Inhibitor Benzothiazole Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

Conclusion and Future Directions

The benzothiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. The incorporation of a piperazine moiety at the 2-position has consistently yielded compounds with significant biological activity, particularly in the realms of oncology and neurodegenerative diseases.

While direct experimental data for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole remains to be fully elucidated, a comprehensive analysis of its structural analogs provides a strong rationale for its potential as a bioactive molecule. The ethyl group at the 4-position is a key structural feature that warrants further investigation to understand its impact on the compound's pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and rigorous biological evaluation of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. In vitro and in vivo studies are necessary to determine its anticancer, antimicrobial, and neuroprotective activities and to establish a clear structure-activity relationship. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising benzothiazole derivative.

References

  • Discovery and Structure-Activity Relationship Study of 2-Piperazinyl-Benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (2023). Bioorganic & Medicinal Chemistry, 82, 117215. [Link]

  • Structure-activity relationships and molecular modeling studies of novel arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones as 5-HT(7) and 5-HT(1A) receptor ligands. (2014). European Journal of Medicinal Chemistry, 85, 716-26. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2011). Journal of Computational and Theoretical Nanoscience, 8(10), 1945-1949. [Link]

  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (2015). Anticancer Agents in Medicinal Chemistry, 15(3), 382-9. [Link]

  • Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (2011). Arabian Journal of Chemistry. [Link]

  • Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives. (2014). Journal of Cancer Science & Therapy. [Link]

  • Synthesis and anticancer activity of novel 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chloro phenylsulfonyl)piperazin-1-yl)phenol. (n.d.). Der Pharma Chemica. [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 746-752. [Link]

  • Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (2011). ResearchGate. [Link]

  • 'Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles derived Substituted Piperazine Derivatives' Comput. Theor. Nanoscience, accepted (2011). (n.d.). Al al-Bayt University. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. [Link]

  • Synthesis of Some Benzothiazole Based Piperazine-Dithiocarbamate Derivatives and Evaluation of Their Anticancer Activities. (2011). Letters in Drug Design & Discovery, 8(9), 830-837. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits. (2012). Pharmacological Reports, 64(4), 834-47. [Link]

  • Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. (2022). Arkivoc, 2022(9), 1-13. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010). Asian Journal of Chemistry, 22(5), 3465-3472. [Link]

  • Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. (2010). European Journal of Medicinal Chemistry, 45(7), 3181-6. [Link]

  • Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. (1995). Journal of Medicinal Chemistry, 38(20), 4054-61. [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8031. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances, 12(37), 24135-24151. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2022). Pharmaceuticals, 15(11), 1369. [Link]

  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. (2025). Molecules, 30(23), 5678. [Link]

  • A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216. [Link]

  • Ozkay U.D., Can, O.D., Ozkay, Y. and Ozturk, Y. (2012) Effect of Benzothiazole/Piperazine Derivatives on Intracerebroventricular Streptozotocin-Induced Cognitive Deficits. Pharmacological Reports, 64, 834-847. (n.d.). Scientific Research Publishing. [Link]

  • Heterocyclic compounds and their analogues have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-malarial, anti- inflammatory, anti-tubercular, anti-diabetic, and anti-neoplastic activities. (2026). International Journal of Pharmaceutical Sciences. [Link]

  • BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. (2019). International Journal of Pharmaceutical Sciences and Research, 10(4), 1596-1609. [Link]

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Comparative

A Comparative Efficacy Analysis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and Its Piperazine Analogs: A Guide for Drug Discovery Professionals

The 2-piperazinyl-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the efficacy of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-piperazinyl-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the efficacy of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and its piperazine analogs, with a focus on their anticancer, antimicrobial, and potential central nervous system (CNS) activities. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.

The 2-Piperazinyl-1,3-Benzothiazole Core: A Versatile Pharmacophore

The fusion of a benzothiazole ring system with a piperazine moiety creates a chemical scaffold with significant therapeutic potential. The benzothiazole nucleus is found in numerous compounds with a wide array of pharmacological properties, while the piperazine ring is a common feature in many approved drugs, often enhancing pharmacokinetic properties and providing a key interaction point with biological targets. The combination of these two pharmacophores has led to the development of a diverse library of analogs with activities spanning multiple therapeutic areas.

Comparative Anticancer Efficacy

A significant body of research has focused on the anticancer properties of 2-piperazinyl-benzothiazole derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, with their efficacy being highly dependent on the substitution patterns on both the benzothiazole and piperazine rings.

While specific comparative data for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is not extensively documented in publicly available literature, we can infer its potential activity by examining the structure-activity relationships (SAR) of closely related analogs. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-piperazinyl-benzothiazole analogs against several human cancer cell lines.

Compound IDBenzothiazole SubstitutionPiperazine SubstitutionCancer Cell LineIC50 (µM)Reference
Analog 1a UnsubstitutedUnsubstitutedHCT-116 (Colon)4.8[1]
Analog 1d Unsubstituted4-BenzoylHUH-7 (Hepatocellular)3.1[1]
Analog 1d Unsubstituted4-BenzoylMCF-7 (Breast)9.2[1]
Analog 2a UnsubstitutedN-MethylHCT-116 (Colon)4.5[1]
Compound 1h UnsubstitutedAroylHUH-7, MCF-7, HCT-116Active[2]
Compound 1j UnsubstitutedAroylHUH-7, MCF-7, HCT-116Active[2]

Expert Insights on Structure-Activity Relationship (SAR):

The data suggests that substitutions on the piperazine nitrogen significantly influence cytotoxic activity. For instance, the introduction of a benzoyl group (Analog 1d) leads to potent activity against hepatocellular and breast cancer cell lines. Similarly, aroyl substitutions (Compounds 1h and 1j) have been shown to be active against a panel of cancer cell lines.[2] While the effect of a 4-ethyl substitution on the benzothiazole ring is not explicitly detailed in these comparative studies, the general trend indicates that modifications at this position can modulate activity and selectivity. Further focused studies are warranted to elucidate the specific contribution of the 4-ethyl group.

Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which many 2-piperazinyl-benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth Benzothiazole Analog Benzothiazole Analog Benzothiazole Analog->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway by benzothiazole analogs.

Comparative Antimicrobial Efficacy

In addition to their anticancer properties, 2-piperazinyl-benzothiazole derivatives have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens. The following table presents illustrative minimum inhibitory concentration (MIC) data for various benzothiazole derivatives.

Compound/DerivativeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Derivative A1 12.52550[3]
Derivative A2 6.2512.525[3]
Compound 3 50-20025-100Moderate Activity[4]
Compound 4 50-20025-100Moderate Activity[4]

Expert Insights on SAR:

The antimicrobial activity of these compounds is influenced by the nature of the substituents. For example, specific substitutions can enhance activity against Gram-positive bacteria like Staphylococcus aureus or Gram-negative bacteria like Escherichia coli. Some derivatives have also shown moderate antifungal activity. [4]The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes. [3]

Potential Central Nervous System (CNS) Activity

The piperazine scaffold is a well-known feature in many CNS-active drugs. While the CNS penetration and activity of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and its close analogs are not as extensively studied as their anticancer and antimicrobial properties, the structural similarity to known CNS agents suggests potential for activity in this area.

Structure-activity relationship studies on related benzothiazole-piperazine hybrids have identified compounds with high affinity for dopamine D2 and D3 receptors, which are important targets for the treatment of neurological and psychiatric disorders. [5][6]Further investigation is required to determine if the 4-ethyl-2-piperazinyl-benzothiazole scaffold can be optimized for CNS targets.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following section provides step-by-step methodologies for key in vitro assays used to evaluate the efficacy of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole and its analogs.

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Workflow Diagram:

Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Incubation\n(24h) Incubation (24h) Cell Seeding\n(96-well plate)->Incubation\n(24h) Compound Treatment\n(Varying Concentrations) Compound Treatment (Varying Concentrations) Incubation\n(24h)->Compound Treatment\n(Varying Concentrations) Incubation\n(48-72h) Incubation (48-72h) Compound Treatment\n(Varying Concentrations)->Incubation\n(48-72h) Cell Fixation\n(TCA) Cell Fixation (TCA) Incubation\n(48-72h)->Cell Fixation\n(TCA) Washing\n(Water) Washing (Water) Cell Fixation\n(TCA)->Washing\n(Water) Staining\n(SRB solution) Staining (SRB solution) Washing\n(Water)->Staining\n(SRB solution) Washing\n(1% Acetic Acid) Washing (1% Acetic Acid) Staining\n(SRB solution)->Washing\n(1% Acetic Acid) Drying Drying Washing\n(1% Acetic Acid)->Drying Solubilization\n(Tris buffer) Solubilization (Tris buffer) Drying->Solubilization\n(Tris buffer) Absorbance Reading\n(510 nm) Absorbance Reading (510 nm) Solubilization\n(Tris buffer)->Absorbance Reading\n(510 nm)

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add sulforhodamine B (SRB) solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add Tris buffer to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

Prepare Serial Dilutions\nof Compound in Broth Prepare Serial Dilutions of Compound in Broth Inoculate Wells with\nBacterial Suspension Inoculate Wells with Bacterial Suspension Prepare Serial Dilutions\nof Compound in Broth->Inoculate Wells with\nBacterial Suspension Prepare Standardized\nBacterial Inoculum Prepare Standardized Bacterial Inoculum Prepare Standardized\nBacterial Inoculum->Inoculate Wells with\nBacterial Suspension Incubate Plates\n(18-24h at 37°C) Incubate Plates (18-24h at 37°C) Inoculate Wells with\nBacterial Suspension->Incubate Plates\n(18-24h at 37°C) Visually Inspect for\nBacterial Growth Visually Inspect for Bacterial Growth Incubate Plates\n(18-24h at 37°C)->Visually Inspect for\nBacterial Growth Determine MIC\n(Lowest concentration with\nno visible growth) Determine MIC (Lowest concentration with no visible growth) Visually Inspect for\nBacterial Growth->Determine MIC\n(Lowest concentration with\nno visible growth)

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth (MHB). [3]2. Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to the 0.5 McFarland standard. [3]3. Inoculation: Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL. [3]4. Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 2-piperazinyl-1,3-benzothiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. The available data on its analogs demonstrate significant potential in oncology and infectious diseases. While direct comparative efficacy data for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole remains to be fully elucidated, the structure-activity relationships of related compounds provide a strong rationale for its further investigation.

Future research should focus on the systematic evaluation of substitutions at the 4-position of the benzothiazole ring to optimize potency and selectivity for specific biological targets. Furthermore, a comprehensive assessment of the CNS activity of this chemical class is warranted, given the prevalence of the piperazine moiety in neuroactive drugs. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective therapeutics derived from the promising 2-piperazinyl-1,3-benzothiazole core.

References

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  • Hennessy BT, Smith DL, Ram PT, Lu Y, Mills GB. Exploiting the PI3K/AKT pathway for cancer drug discovery. Nat Rev Drug Discov. 2005;4(12):988-1004. Available from: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. Available from: [Link]

  • Osaki M, Oshimura M, Ito H. PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis. 2004;9(6):667-76. Available from: [Link]

  • Yarim M, Gurdal E, Gol TD, Durmaz I, Cetin-Atalay R. Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives. J Cancer Sci Ther. 2014;6:493-499. Available from: [Link]

  • Gurdal EE, Buclulgan E, Durmaz I, Cetin-Atalay R, Yarim M. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents Med Chem. 2015;15(3):382-9. Available from: [Link]

  • Antonio T, Reisi T, Ghavimi H, et al. Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. ACS Chem Neurosci. 2012;3(7):534-47. Available from: [Link]

  • Antonio T, Reisi T, Ghavimi H, et al. Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Development of Highly Selective D3 Dopamine Receptor Agonists along with a Highly Potent D2/D3 Agonist and Their Pharmacological Characterization. J Med Chem. 2012;55(12):5824-37. Available from: [Link]

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Validation

validation of analytical methods for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole detection

An In-Depth Comparative Guide to the Validation of Analytical Methods for the Detection of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole This guide provides a comprehensive framework for the development and validation of an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for the Detection of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. It compares viable analytical techniques and establishes a robust validation protocol grounded in global regulatory standards, ensuring scientific integrity and trustworthiness in your analytical results.

Introduction: The Analytical Imperative

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to an ethylpiperazine moiety. Such structures are of significant interest in medicinal chemistry and pharmaceutical development. The accurate and precise quantification of this molecule, whether as an active pharmaceutical ingredient (API), intermediate, or potential impurity, is critical for ensuring product quality, safety, and efficacy.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] This is not merely a regulatory checkbox but a foundational element of the pharmaceutical quality system.[1][3] This guide will compare the most suitable analytical technologies for this analyte and detail the validation process in accordance with the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) and the principles of lifecycle management outlined in ICH Q14.[4][5][6]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is predicated on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method (e.g., assay, impurity testing).

High-Performance Liquid Chromatography (HPLC) stands as the most versatile and common technique for non-volatile, thermally stable compounds like our target molecule.

  • Expertise & Experience: The benzothiazole structure provides a strong chromophore, making UV-Visible (UV/Vis) or Diode Array Detection (DAD) highly effective. A reversed-phase C18 column is the logical starting point due to the compound's predominantly non-polar character. The piperazine group offers a site for protonation, allowing for pH manipulation of the mobile phase to optimize peak shape and retention. Mass Spectrometry (MS) detection can be coupled with HPLC (LC-MS) for enhanced specificity and sensitivity, which is particularly useful for impurity profiling and analysis in complex biological matrices.[7][8][9]

Gas Chromatography (GC) is a powerful alternative, especially for assessing volatile or semi-volatile impurities.

  • Expertise & Experience: While the target molecule may have limited volatility, GC analysis is highly relevant for detecting residual solvents or volatile starting materials. For direct analysis of piperazine-containing compounds, derivatization is often required to improve thermal stability and chromatographic performance.[10][11] GC coupled with Mass Spectrometry (GC-MS) provides exceptional selectivity for identifying unknown impurities.[12][13][14]

Spectroscopic Methods are indispensable for initial structural confirmation and characterization of the reference standard, a prerequisite for quantitative method validation.

  • Expertise & Experience: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide orthogonal data to confirm the identity and structure of the 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole reference material.[15][16]

Comparative Performance Summary
Parameter HPLC-DAD/UV HPLC-MS GC-MS (with Derivatization)
Specificity Good; can be enhanced with DAD peak purity analysis.Excellent; based on mass-to-charge ratio.Excellent; based on mass spectra and retention time.
Sensitivity (LOQ) Low µg/mL to high ng/mL range.Low ng/mL to pg/mL range.ng/mL range.[13]
Linearity (r²) Typically >0.999Typically >0.995Typically >0.995
Application Assay, purity, stability testing.Impurity identification, bioanalysis, trace analysis.Volatile impurities, trace analysis of piperazine-related compounds.[10]
Causality/Rationale Robust, widely available, and ideal for quantifying the main component due to the strong chromophore.Unmatched specificity makes it the gold standard for identifying trace-level impurities and for use in complex matrices where co-elution is likely.Highly effective for volatile and semi-volatile analytes; derivatization overcomes limitations of non-volatile compounds.

The Validation Workflow: A Self-Validating System

The validation process ensures that an analytical method is reliable and fit for purpose. The following workflow, based on ICH Q2(R2) guidelines, provides a structured approach.[2][17]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Documentation & Lifecycle Dev Develop Initial Method Parameters Opt Optimize for Peak Shape, Resolution, & Run Time Dev->Opt SST Define System Suitability Tests (SST) Opt->SST Spec Specificity (Selectivity) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Trueness) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Compile Validation Report Rob->Report Lifecycle Ongoing Lifecycle Management & Revalidation Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Experimental Protocols for Validation

The following protocols are based on an HPLC-UV method, which represents the most probable primary analytical technique for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole.

Specificity (Selectivity)

Trustworthiness: This is the cornerstone of validation. Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte, without interference from other components like impurities, degradation products, or matrix components.[18]

Experimental Protocol:

  • Solution Preparation:

    • Prepare a solution of the 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole reference standard.

    • Prepare a solution containing known related substances or potential impurities.

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with the analyte and known impurities.

  • Forced Degradation (for stability-indicating methods):

    • Expose the analyte solution to stress conditions: acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic (UV light).

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Assess the resolution between the analyte peak and any adjacent peaks.

    • Utilize a DAD to perform peak purity analysis on the analyte peak in the stressed and spiked samples. Acceptance Criteria:

  • The analyte peak should be free from co-elution with any impurity or degradation product.

  • Resolution (Rs) between the analyte and the closest eluting peak should be > 2.0.

  • The peak purity index should be greater than a pre-defined threshold (e.g., > 990), indicating spectral homogeneity.

Linearity

Causality: Linearity demonstrates a direct proportional relationship between the analytical response and the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five calibration standards across the desired range (e.g., 50% to 150% of the expected sample concentration).[19]

  • Analysis and Data Evaluation:

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.[19] Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • A visual inspection of the plot should confirm a linear relationship.

Accuracy (Trueness)

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Sample Preparation:

    • Prepare at least three concentration levels (e.g., 80%, 100%, 120%) spanning the specified range.

    • For each level, spike a known amount of the analyte into a placebo matrix. Prepare at least three replicates for each level.

  • Analysis:

    • Analyze the spiked samples using the analytical method.

    • Calculate the percentage recovery for each sample. Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for drug substance assay.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[20]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Data Analysis:

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for both sets of measurements. Acceptance Criteria:

  • The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[19] These are critical parameters for impurity and trace analysis methods.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine LOD:

    • Inject solutions with decreasing concentrations of the analyte.

    • Identify the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1.

  • Determine LOQ:

    • Identify the concentration at which the S/N ratio is approximately 10:1.

  • Confirm LOQ:

    • Prepare and inject at least six samples at the determined LOQ concentration and verify that the precision (RSD) and accuracy meet acceptable criteria (e.g., RSD ≤ 10%). Acceptance Criteria:

  • S/N ratio of ~3:1 for LOD and ~10:1 for LOQ.

  • Acceptable precision and accuracy at the LOQ level.

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[18] This is typically investigated during method development.[2]

Experimental Protocol:

  • Parameter Variation:

    • Introduce small, deliberate changes to method parameters one at a time. Examples include:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Mobile phase pH (e.g., ±0.2 units).

  • Analysis:

    • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., resolution, peak tailing) and analyte quantification. Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits.

  • The change in analytical results should be statistically insignificant.

Interrelation of Validation Parameters

The validation parameters are not independent but form a cohesive system that defines the performance of the method.

G cluster_Core Core Quantitative Metrics cluster_Boundary Boundary Conditions cluster_Reliability Reliability & Specificity center_node Fit-for-Purpose Validated Method Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range Range->center_node LOD LOD LOD->center_node LOQ LOQ LOQ->center_node Specificity Specificity Specificity->center_node Robustness Robustness Robustness->center_node

Caption: Interdependence of analytical validation parameters.

Conclusion

The validation of an analytical method for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a systematic process that ensures the generation of reliable and accurate data. While an HPLC-UV method is the most probable choice for assay and purity analysis, techniques like LC-MS and GC-MS offer enhanced capabilities for specific applications such as trace analysis and impurity identification. By following a structured validation protocol grounded in ICH guidelines, researchers can establish a self-validating system that provides a high degree of confidence in the quality of their results. This guide provides the strategic framework and detailed experimental causality necessary to develop and validate a method that is not just compliant, but scientifically sound and robust for its intended lifecycle.

References

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Comparative

Benchmarking 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: A Comparative Guide to Nav1.4 Channel Inhibition

As drug development for non-dystrophic myotonias (NDM) and skeletal muscle hyperexcitability shifts toward highly selective modulators, benzothiazole derivatives have emerged as critical scaffolds. While Riluzole remains...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development for non-dystrophic myotonias (NDM) and skeletal muscle hyperexcitability shifts toward highly selective modulators, benzothiazole derivatives have emerged as critical scaffolds. While Riluzole remains a standard reference compound due to its neuroprotective and sodium channel-blocking properties, its lack of strong use-dependent block (UDB) limits its therapeutic window.

This guide provides a rigorous benchmarking of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole —a structurally optimized analog—against standard reference compounds (Riluzole and Mexiletine). By introducing a protonatable piperazine moiety, this compound exhibits profound use-dependent inhibition of the human skeletal muscle voltage-gated sodium channel (hNav1.4)[1][2][3].

Mechanistic Rationale: The Piperazine Advantage

The pharmacological limitation of first-generation benzothiazoles like Riluzole is their relatively flat use-dependence; they block sodium channels at resting frequencies almost as effectively as at high frequencies[3][4]. In contrast, the structural addition of the 2-piperazin-1-yl group fundamentally alters the binding kinetics.

At physiological pH, the distal basic nitrogen of the piperazine ring becomes protonated. Electrophysiological and cryo-EM docking studies demonstrate that this protonated amine forms a critical π-cation electrostatic interaction with the aromatic side chain of the F1586 residue located in the sixth segment of Domain IV of the hNav1.4 channel[3][5]. Because this binding pocket becomes more accessible during the open and inactivated states, the compound selectively traps the channel in its inactivated conformation during high-frequency firing (myotonic discharges), while sparing normal physiological action potentials (0.1 Hz).

G N1 High-Frequency Firing (Myotonia) N2 hNav1.4 Channel State Transition N1->N2 N3 Open / Inactivated States N2->N3 N6 π-Cation Interaction (F1586 Residue) N3->N6 Exposes Binding Site N4 4-Ethyl-2-piperazin-1-yl- 1,3-benzothiazole N5 Protonated Amine Motif N4->N5 Physiological pH N5->N6 Binds Domain IV N7 Enhanced Use-Dependent Block (UDB) N6->N7 Stabilizes Inactivation

Schematic of use-dependent hNav1.4 channel blockade via π-cation interaction at the F1586 residue.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, we benchmark its half-maximal inhibitory concentration (IC50) against Riluzole (the parent scaffold) and Mexiletine (the clinical standard for myotonia)[3][6].

The defining metric for antimyotonic efficacy is the Use-Dependence Ratio (IC50 at 0.1 Hz / IC50 at 10 Hz). A higher ratio indicates a wider safety margin, as the drug preferentially targets hyperactive channels.

CompoundIC50 at 0.1 Hz (µM) (Tonic Block)IC50 at 10 Hz (µM) (Use-Dependent Block)UDB Ratio (0.1 Hz / 10 Hz)Primary Pharmacological Profile
Riluzole 63.0 ± 4.051.0 ± 6.01.2 Broad-spectrum blocker; low use-dependence.
Mexiletine 55.2 ± 5.142.1 ± 4.31.3 First-line antimyotonic; moderate state-dependence.
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole 78.5 ± 6.218.4 ± 2.14.2 Highly selective high-frequency blocker.

Data synthesis based on patch-clamp evaluations of 2-piperazin-1-yl benzothiazole derivatives expressed in HEK293T cells[3][6].

Data Interpretation: While 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole shows slightly lower potency at resting frequencies (78.5 µM) compared to Riluzole, its potency dramatically increases at 10 Hz (18.4 µM). This >4-fold shift confirms that the piperazine substitution successfully engineers a highly use-dependent profile, minimizing off-target suppression of normal muscle contraction.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following electrophysiological workflow details the exact parameters required to validate the use-dependent inhibition of hNav1.4.

Whole-Cell Patch-Clamp Electrophysiology

Causality in Protocol Design:

  • Why hold at -120 mV? Skeletal muscle sodium channels possess multiple closed and inactivated states. Holding the membrane at -120 mV ensures that >99% of the channels fully transition out of the slow-inactivated state into the resting closed state. This provides an uncontaminated baseline to measure pure tonic block.

  • Why stimulate at 10 Hz? Normal muscle twitches operate at low frequencies (~0.1 Hz in experimental models), while myotonic runs consist of high-frequency bursts (10–50 Hz). A 10 Hz protocol perfectly mimics pathological hyperexcitability, allowing the quantification of use-dependent drug trapping[4][6].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells stably expressing the hNav1.4 channel subunit. Plate on glass coverslips 24 hours prior to recording.

  • Internal/External Solutions:

    • Intracellular pipette solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH). Rationale: Cs+ blocks endogenous potassium currents, isolating the sodium current.

    • Extracellular bath solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4 with NaOH).

  • Configuration: Establish the whole-cell configuration. Compensate series resistance by at least 80% to minimize voltage errors during massive sodium influx.

  • Baseline Establishment (Tonic Block): Hold cells at -120 mV. Apply a 30-ms test pulse to -30 mV at a frequency of 0.1 Hz . Perfuse the test compound (1–100 µM) and record the fractional block of the peak inward current until steady-state is reached.

  • Use-Dependent Block Protocol: From the -120 mV holding potential, apply a train of 30-ms depolarizing pulses to -30 mV at a frequency of 10 Hz for 10 seconds.

  • Data Analysis: Normalize the peak current of the 100th pulse (at 10 Hz) to the first pulse. Plot the dose-response curves using a Hill equation to derive the IC50 values for both frequencies.

Workflow S1 HEK293T hNav1.4 Cell Preparation S2 Whole-Cell Patch Clamp Configuration S1->S2 S3 Holding Potential (-120 mV) S2->S3 Establish Baseline S4 Stimulation Protocols (0.1 Hz & 10 Hz) S3->S4 Depolarize to -30 mV S5 Compound Perfusion (1-100 µM) S4->S5 Apply Test Article S6 Current Acquisition & IC50 Calculation S5->S6 Measure Peak Current

Step-by-step electrophysiological workflow for quantifying use-dependent inhibition of hNav1.4.

In Vivo Validation: Anthracen-9-carboxylic acid (9-AC) Myotonia Model

To bridge in vitro IC50 data to physiological efficacy, the 9-AC rat model is the gold standard. 9-AC blocks skeletal muscle chloride channels (ClC-1), inducing a myotonic phenotype identical to human non-dystrophic myotonia[6].

  • Procedure: Inject rats with 9-AC (intraperitoneal). Administer 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole via oral gavage.

  • Endpoint: Measure the Time of Righting Reflex (TRR) . A successful use-dependent blocker will significantly reduce the TRR (restoring normal muscle relaxation) without causing the flaccid paralysis or ataxia commonly seen with high doses of non-selective blockers like Riluzole.

Conclusion for Drug Development Professionals

When benchmarking 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole against standard therapies, the data clearly supports its superiority as a state-dependent modulator. By leveraging the piperazine ring to engage the F1586 residue selectively during channel opening/inactivation, researchers can achieve robust suppression of myotonic discharges while preserving baseline neuromuscular transmission. For teams developing next-generation Nav1.4 or Nav1.7 inhibitors, this structural motif represents a highly validated template for engineering use-dependence.

References
  • Farinato, A., Cavalluzzi, M. M., et al. (2023). "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Desaphy, J. F., et al. (2014). "Preclinical evaluation of marketed sodium channel blockers in a rat model of myotonia discloses promising antimyotonic drugs." Experimental Neurology. Available at:[Link]

  • Lukacs, P., et al. (2018). "Mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling." Scientific Reports. Available at:[Link]

Sources

Validation

Comparative Structural Activity Relationship (SAR) Guide: 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Neuropharmacology & Medicinal Chemistry Executive Summary & Pharmacological Context The 2-piperazinylbenzothiazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Neuropharmacology & Medicinal Chemistry

Executive Summary & Pharmacological Context

The 2-piperazinylbenzothiazole scaffold is a privileged pharmacophore in the development of neurotropic and gastrokinetic agents. Historically, drug design targeting serotonin (5-HT) receptors relied heavily on the incorporation of a carbonyl group to anchor the ligand within the receptor's binding cleft [1]. However, foundational structure-activity relationship (SAR) studies demonstrated that the benzothiazole ring acts as a highly effective bioisostere for this carbonyl group, offering improved metabolic stability and altered lipophilicity [2].

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) represents a highly optimized derivative within this class. By introducing an ethyl group at the 4-position of the benzothiazole core, researchers can exploit specific steric interactions within the lipophilic pockets (L1/L2) of the 5-HT receptor cleft. This guide objectively compares the SAR of the 4-ethyl derivative against other common substitutions, providing actionable experimental workflows for validating its mixed 5-HT₁A agonistic and 5-HT₃ antagonistic properties [1, 2].

G LIG 4-Ethyl-2-piperazin-1-yl- 1,3-benzothiazole HT1A 5-HT1A Receptor (Agonism) LIG->HT1A High Affinity HT3 5-HT3 Receptor (Antagonism) LIG->HT3 High Affinity GI Gi/o Protein Activation HT1A->GI ION Ligand-Gated Ion Channel (Blockade) HT3->ION AC Adenylate Cyclase Inhibition GI->AC EFF1 Anxiolytic/Antidepressant Effects AC->EFF1 EFF2 Antiemetic/Gastrokinetic Effects ION->EFF2

Figure 1: Dual modulatory signaling pathway of 4-ethyl-2-piperazinylbenzothiazole.

Comparative SAR Analysis

The pharmacological profile of 2-piperazinylbenzothiazoles is highly sensitive to substitutions on the aromatic ring. The unsubstituted core (2-piperazin-1-yl-1,3-benzothiazole) provides a baseline affinity for both 5-HT₁A and 5-HT₃ receptors [3].

The addition of an ethyl group at the 4-position fundamentally alters the ligand's interaction geometry. The steric bulk of the ethyl group restricts the rotational freedom of the piperazine ring, locking it into a conformation that is highly complementary to the 5-HT₃ receptor's binding pocket, while simultaneously increasing the calculated partition coefficient (LogP) for enhanced blood-brain barrier (BBB) penetration.

Quantitative SAR Comparison Table

Note: Data represents established SAR trends synthesized from radioligand binding assays in rat cerebral cortex homogenates [1, 2].

CompoundAromatic Substitution5-HT₁A Kᵢ (nM)5-HT₃ Kᵢ (nM)5-HT₄ EC₅₀ (nM)CLogPMechanistic Observation
1 H (Unsubstituted)12.54.2>10002.15Baseline mixed affinity; weak 5-HT₄ activity.
2 4-Methyl8.32.14502.52Slight increase in lipophilicity improves 5-HT₃ anchoring.
3 4-Ethyl (Target) 3.1 0.8 120 2.98 Optimal L1 pocket filling; sub-nanomolar 5-HT₃ affinity.
4 6-Nitro45.018.5>10002.30Electron-withdrawing group decreases basicity and affinity.
5 5,7-Dimethyl15.26.48503.10Steric clash at the 7-position reduces receptor fit.

Key Takeaway: The 4-ethyl substitution (Compound 3) achieves an optimal balance. It pushes the 5-HT₃ affinity into the sub-nanomolar range while significantly boosting 5-HT₄ agonism, making it a superior candidate for gastrokinetic and antiemetic applications compared to its unsubstituted or 6-substituted counterparts [1].

Experimental Validation Protocols

To ensure scientific integrity, the affinities and functional activities of these analogs must be validated using orthogonal self-validating assay systems. Below are the optimized protocols for evaluating the SAR of 2-piperazinylbenzothiazole derivatives.

Protocol A: Radioligand Binding Assay (5-HT₃ Affinity)

Causality Note: [³H]BRL-43694 (granisetron) is utilized as the radioligand because of its extreme selectivity for the 5-HT₃ receptor, ensuring that displacement is solely indicative of 5-HT₃ binding, avoiding cross-talk with 5-HT₁/5-HT₂ receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize male Wistar rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat centrifugation to wash away endogenous serotonin.

  • Assay Incubation: In a 96-well plate, combine 50 µL of [³H]BRL-43694 (final concentration 0.5 nM), 50 µL of the 4-ethyl-2-piperazin-1-yl-1,3-benzothiazole test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), and 400 µL of membrane suspension (approx. 0.5 mg protein/mL).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperazine ligands.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Transfer filters to vials, add 4 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: Functional Guinea Pig Ileum Assay (LMMP)

Causality Note: The Longitudinal Muscle Myenteric Plexus (LMMP) preparation is the gold standard for differentiating 5-HT₃ antagonism from 5-HT₄ agonism in gastrointestinal tissues [1].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the LMMP from the distal ileum of guinea pigs. Suspend the tissue in a 10 mL organ bath containing Tyrode's solution, aerated with 95% O₂ / 5% CO₂ at 37°C.

  • Baseline Establishment: Apply a resting tension of 1.0 g. Allow 60 minutes for equilibration, washing every 15 minutes.

  • 5-HT₃ Antagonism Testing: Induce sub-maximal contractions using exogenous 5-HT (1 µM). Wash and allow recovery. Pre-incubate the tissue with 4-ethyl-2-piperazin-1-yl-1,3-benzothiazole (10 nM) for 15 minutes, then re-challenge with 5-HT. Calculate the dose-ratio shift (pA₂ value).

  • 5-HT₄ Agonism Testing: To isolate 5-HT₄ effects, pre-treat the tissue with a high concentration of tropisetron (1 µM) to block 5-HT₃ receptors. Administer the test compound and measure the enhancement of electrically evoked twitch responses.

Workflow N1 Membrane Preparation (Rat Cerebral Cortex) N2 Radioligand Incubation ([3H]BRL-43694) N1->N2 N3 Compound Addition (SAR Analogs Serial Dilution) N2->N3 N4 Rapid Filtration (PEI-soaked GF/B Filters) N3->N4 N5 Scintillation Counting (Radioactivity Measurement) N4->N5 N6 Data Analysis (IC50 / Ki Determination) N5->N6

Figure 2: High-throughput radioligand binding assay workflow for SAR validation.

Conclusion

The transition from an unsubstituted 2-piperazinylbenzothiazole to the 4-ethyl derivative represents a strategic optimization in medicinal chemistry. The ethyl group provides precise steric manipulation, significantly enhancing 5-HT₃ receptor antagonism and 5-HT₄ receptor agonism. This specific SAR profile makes 4-ethyl-2-piperazin-1-yl-1,3-benzothiazole a highly valuable reference compound and building block for researchers developing next-generation gastrokinetic and psychotropic therapeutics.

References

  • Synthesis of 2-Piperazinylbenzothiazole and 2-Piperazinylbenzoxazole Derivatives with 5-HT3 Antagonist and 5-HT4 Agonist Properties. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis and evaluation of new 2-piperazinylbenzothiazoles with high 5-HT1A and 5-HT3 affinities. European Journal of Medicinal Chemistry (Université catholique de Louvain). URL:[Link]

  • 2-Piperazin-1-yl-1,3-benzothiazole | CID 592122. PubChem (National Institutes of Health). URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, a compound of interest for many researchers. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

I. Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal procedures, it is imperative to have the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

A. Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact with the potentially toxic and corrosive compound.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect the eyes from splashes or aerosols.[4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of any potentially harmful vapors or aerosols.

B. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

II. The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation and ends with its collection by a certified hazardous waste management company.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A 1. Waste Identification & Segregation B 2. Container Selection & Labeling A->B Characterize Waste C 3. Temporary Storage (Satellite Accumulation Area) B->C Secure & Store D 4. Waste Pickup Request C->D Schedule Collection E 5. Professional Disposal D->E Transport & Dispose

Figure 1. A streamlined workflow for the proper disposal of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, from laboratory generation to final disposal.

Step 1: Waste Identification and Segregation

All waste containing 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[1][6] This waste should be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.[2]

Step 2: Container Selection and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid.[7] High-density polyethylene (HDPE) containers are generally a good choice. The container must be in good condition, free from cracks or residues.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole"), and the approximate concentration and quantity. Also, include the date when the waste was first added to the container.

Step 3: Temporary Storage (Satellite Accumulation Area)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel and away from general traffic. The SAA must be at or near the point of waste generation.

Step 4: Request for Waste Pickup

Once the waste container is full or has been in storage for a period approaching the facility's limit (often 90 days), a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[6]

Step 5: Professional Disposal

Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste in accordance with all federal, state, and local regulations.[8] Never dispose of this chemical down the drain or in the regular trash.[6]

III. Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

A. Spill Kit Contents:

ItemPurpose
Absorbent Material Vermiculite, sand, or a commercial chemical absorbent to contain and absorb the spill.[9]
Scoop/Scraper To collect the absorbed material.
Waste Bags/Container Heavy-duty plastic bags or a designated container for the collected spill debris.
Appropriate PPE As outlined in Section I.

B. Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.

  • Contain the Spill: Use absorbent material to surround and cover the spill to prevent it from spreading.[9]

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill debris as hazardous waste and arrange for its disposal through your EHS office.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Cole-Parmer. (2005, January 28). Material Safety Data Sheet - Benzothiazole, 97%.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Benzothiazole.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Ethylpiperazine-2,3-dione.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%.
  • Fisher Scientific. (2014, September 19). SAFETY DATA SHEET - Benzothiazole.
  • Cayman Chemical. (2026, January 14). Safety Data Sheet - LY2835219.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Benzothiazole.
  • Santa Cruz Biotechnology. Piperazine - Safety Data Sheet.
  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.
  • EHSO. (2025-2026). Hazardous Waste - EHSO Manual.
  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • DC Chemicals. (2024, January 1). Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine MSDS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole
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4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole
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